molecular formula C15H12N2O4 B185468 2-{[2-(Aminocarbonyl)anilino]carbonyl}benzoic acid CAS No. 18257-54-0

2-{[2-(Aminocarbonyl)anilino]carbonyl}benzoic acid

Cat. No.: B185468
CAS No.: 18257-54-0
M. Wt: 284.27 g/mol
InChI Key: IFOSTEFURZGGGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(Aminocarbonyl)anilino]carbonyl}benzoic acid is a useful research compound. Its molecular formula is C15H12N2O4 and its molecular weight is 284.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 252776. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(2-carbamoylphenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c16-13(18)11-7-3-4-8-12(11)17-14(19)9-5-1-2-6-10(9)15(20)21/h1-8H,(H2,16,18)(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOSTEFURZGGGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80312335
Record name 2-[(2-carbamoylphenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18257-54-0
Record name NSC252776
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252776
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(2-carbamoylphenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((2-(AMINOCARBONYL)ANILINO)CARBONYL)BENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-{[2-(Aminocarbonyl)anilino]carbonyl}benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2-{[2-(aminocarbonyl)anilino]carbonyl}benzoic acid, a molecule of interest in medicinal chemistry and materials science. This document details two primary synthetic routes, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind procedural choices. The synthesis of key precursors, isatoic anhydride and anthranilamide, is also thoroughly described. This guide is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development, providing the necessary information to replicate and adapt these procedures.

Introduction: Strategic Importance and Synthetic Overview

This compound, also known as N-(2-carbamoylphenyl)phthalamic acid, is a derivative of benzoic acid featuring a substituted amide linkage. This structural motif is of significant interest in the development of novel therapeutic agents and functional materials. The molecule's bifunctional nature, possessing both a carboxylic acid and an amide group, allows for further chemical modifications and the synthesis of more complex heterocyclic structures.

This guide will explore two principal pathways for the synthesis of the target molecule, both of which rely on commercially available starting materials. The first pathway involves the synthesis of the key intermediate, anthranilamide, followed by its reaction with phthalic anhydride. The second, more direct route, details the reaction of isatoic anhydride with anthranilamide. Both pathways are presented with detailed experimental procedures and an analysis of their respective advantages and disadvantages.

Synthesis of Key Precursors

The successful synthesis of this compound is contingent on the availability and purity of its precursors. This section details the preparation of isatoic anhydride and anthranilamide.

Synthesis of Isatoic Anhydride from Anthranilic Acid

Isatoic anhydride is a versatile reagent in organic synthesis, often prepared from anthranilic acid. One common and effective method involves the reaction of anthranilic acid with phosgene.

Chemical Principle: The reaction proceeds via the formation of an intermediate N-carbonyl chloride, which then undergoes intramolecular cyclization to yield isatoic anhydride with the elimination of hydrogen chloride. The use of phosgene, a highly toxic gas, necessitates stringent safety precautions and the use of a well-ventilated fume hood.

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas scrubber, dissolve anthranilic acid (1.0 eq) in a suitable solvent such as dioxane or tetrahydrofuran (THF).

  • Cool the solution in an ice bath and slowly bubble phosgene gas (approximately 1.1 eq) through the solution with vigorous stirring.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove any unreacted phosgene.

  • The product, isatoic anhydride, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a cold solvent, and dry under vacuum.

Table 1: Physicochemical Properties of Isatoic Anhydride Synthesis Reactants and Product

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
Anthranilic AcidC₇H₇NO₂137.14146-148White to off-white crystalline powder
PhosgeneCOCl₂98.92-127.8Colorless gas
Isatoic AnhydrideC₈H₅NO₃163.13233-237 (decomposes)White to off-white solid
Synthesis of Anthranilamide from Isatoic Anhydride

Anthranilamide, or 2-aminobenzamide, is a key intermediate in one of the proposed synthetic pathways. It can be efficiently synthesized from isatoic anhydride by reaction with ammonia.[1]

Chemical Principle: The reaction involves the nucleophilic attack of ammonia on one of the carbonyl carbons of isatoic anhydride, leading to the opening of the anhydride ring. Subsequent decarboxylation affords anthranilamide.

Experimental Protocol:

  • In a round-bottom flask, suspend isatoic anhydride (1.0 eq) in an aqueous solution of ammonia (a slight excess).

  • Stir the mixture at room temperature. The reaction is typically exothermic.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be isolated by cooling the reaction mixture to induce crystallization.

  • Collect the solid anthranilamide by vacuum filtration, wash with cold water, and dry.

Table 2: Physicochemical Properties of Anthranilamide Synthesis Reactants and Product

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
Isatoic AnhydrideC₈H₅NO₃163.13233-237 (decomposes)White to off-white solid
Ammonia (aqueous)NH₃17.03-77.7Colorless liquid
AnthranilamideC₇H₈N₂O136.15109-113White to yellow crystalline solid

Synthesis of this compound

This section presents two viable synthetic pathways for the target molecule.

Pathway A: From Phthalic Anhydride and Anthranilamide

This pathway is analogous to the synthesis of N-substituted phthalamic acids from phthalic anhydride and various anilines.[2]

Chemical Principle: The synthesis is achieved through a nucleophilic acyl substitution reaction. The primary amine group of anthranilamide acts as a nucleophile and attacks one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of the desired N-acylated benzoic acid derivative.

Experimental Protocol:

  • In a 50 mL round-bottom flask, dissolve phthalic anhydride (1.0 eq) in 20 mL of a suitable solvent such as tetrahydrofuran (THF) or acetone.

  • To this solution, add anthranilamide (1.0 eq) portion-wise with continuous stirring at room temperature.

  • After the addition is complete, reflux the reaction mixture for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into cold water (approximately 10 mL) to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purify the crude product by washing with a suitable solvent, such as diethyl ether, to remove any unreacted starting materials.[2]

  • Dry the purified product to obtain this compound as a solid.

Table 3: Reaction Parameters for Pathway A

ParameterValueRationale
Solvent Tetrahydrofuran (THF)Good solubility for both reactants and facilitates the reaction.
Temperature RefluxProvides sufficient energy to overcome the activation barrier of the reaction.
Reaction Time 1-2 hoursTypically sufficient for complete conversion as monitored by TLC.
Workup Precipitation in cold waterThe product is generally insoluble in water, allowing for easy isolation.
Purification Washing with diethyl etherRemoves non-polar impurities and unreacted starting materials.

Diagram 1: Synthesis Pathway A

G cluster_reactants Reactants cluster_product Product Phthalic_Anhydride Phthalic Anhydride Reaction_Step_A THF, Reflux Phthalic_Anhydride->Reaction_Step_A Anthranilamide Anthranilamide Anthranilamide->Reaction_Step_A Target_Molecule This compound Reaction_Step_A->Target_Molecule

Caption: Reaction of Phthalic Anhydride with Anthranilamide.

Pathway B: From Isatoic Anhydride and Anthranilamide

This alternative pathway utilizes the reactivity of isatoic anhydride with amines.

Chemical Principle: Similar to Pathway A, this reaction proceeds via nucleophilic attack. The primary amine of anthranilamide attacks the more electrophilic carbonyl carbon of isatoic anhydride, leading to ring opening and the formation of an intermediate that subsequently rearranges to the final product with the likely evolution of carbon dioxide.

Experimental Protocol:

  • In a round-bottom flask, suspend isatoic anhydride (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dioxane.

  • Add anthranilamide (1.0 eq) to the suspension.

  • Heat the reaction mixture to a temperature between 80-100 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into acidified water (e.g., with HCl) to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol.

  • Dry the product under vacuum.

Table 4: Reaction Parameters for Pathway B

ParameterValueRationale
Solvent Dimethylformamide (DMF)A polar aprotic solvent that can facilitate the reaction and solubilize the reactants.
Temperature 80-100 °CProvides the necessary energy for the reaction to proceed at a reasonable rate.
Reaction Time 2-4 hoursGenerally sufficient for the completion of the reaction.
Workup Precipitation in acidified waterThe acidic workup ensures the protonation of the carboxylic acid group, aiding in its precipitation.
Purification Washing with water and cold ethanolRemoves residual solvent and impurities.

Diagram 2: Synthesis Pathway B

G cluster_reactants Reactants cluster_product Product Isatoic_Anhydride Isatoic Anhydride Reaction_Step_B DMF, 80-100 °C Isatoic_Anhydride->Reaction_Step_B Anthranilamide Anthranilamide Anthranilamide->Reaction_Step_B Target_Molecule This compound Reaction_Step_B->Target_Molecule

Caption: Reaction of Isatoic Anhydride with Anthranilamide.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity. The following techniques are recommended:

  • Melting Point: Determination of the melting point and comparison with literature values (if available).

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of aromatic and amide protons and their respective chemical environments.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the different carbon atoms in the molecule, including the carbonyl and aromatic carbons.

    • IR (Infrared) Spectroscopy: To identify characteristic functional groups such as C=O (carbonyls of the carboxylic acid and amide), N-H (amide), and O-H (carboxylic acid).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its molecular formula.

Safety Considerations

  • Phosgene: Phosgene is a highly toxic and corrosive gas. All manipulations involving phosgene must be carried out in a certified and properly functioning fume hood by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. A phosgene detector should be in place.

  • Solvents: The solvents used in these syntheses (e.g., THF, DMF, dioxane) are flammable and may be harmful if inhaled or absorbed through the skin. Work in a well-ventilated area and avoid sources of ignition.

  • Acids and Bases: Handle all acids and bases with care, wearing appropriate PPE.

  • General Precautions: Always review the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This technical guide has outlined two robust and adaptable synthetic pathways for the preparation of this compound. By providing detailed experimental protocols, mechanistic insights, and safety considerations, this document serves as a valuable resource for chemists in both academic and industrial settings. The choice between the two presented pathways will depend on the availability of starting materials, desired scale, and specific laboratory capabilities. The successful synthesis and characterization of this molecule will enable further exploration of its potential applications in drug discovery and materials science.

References

  • Pawar, T. B., et al. (2017). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. Journal of Chemical, Biological and Physical Sciences, Section A, 7(1), 185-196. [Link]

  • Organic Syntheses. Isatoic anhydride. [Link]

  • Wikipedia. Anthranilamide. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-{[2-(Aminocarbonyl)anilino]carbonyl}benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-{[2-(Aminocarbonyl)anilino]carbonyl}benzoic acid is a molecule with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its successful development and application. This guide provides a comprehensive overview of the key physicochemical parameters of this compound and outlines detailed, field-proven methodologies for their determination. Recognizing the limited publicly available data for this specific molecule, this document emphasizes the experimental workflows and analytical strategies that a drug development professional would employ for its characterization. The guide is structured to provide not only procedural steps but also the scientific rationale behind these experimental choices, ensuring a robust and validated approach to characterization.

Introduction

This compound, with the molecular formula C15H12N2O4, belongs to the class of aromatic carboxamides.[1] Its structure, featuring a benzoic acid moiety, an amide linkage, and an anilino group with a primary amide, suggests a complex interplay of functional groups that will dictate its physicochemical behavior. These properties, including solubility, pKa, lipophilicity, and solid-state characteristics, are critical determinants of a compound's performance in both biological and formulation contexts. This guide will serve as a foundational resource for researchers initiating studies on this compound or similar chemical entities.

Predicted Physicochemical Properties

In the absence of extensive experimental data, predictive models provide a valuable starting point for understanding the likely properties of this compound.

PropertyPredicted ValueSource
Molecular Weight284.27 g/mol PubChem[1]
XlogP2.4PubChem[1]
Hydrogen Bond Donors3Echemi[2]
Hydrogen Bond Acceptors4Echemi[2]

Note: These values are computationally derived and require experimental verification.

Synthesis and Purification

The synthesis of this compound and its derivatives can be approached through several routes, with the classical method being the Friedel-Crafts acylation of anilines with phthalic anhydride.[3] Modern approaches, such as base-promoted aerobic cascade reactions, may offer higher yields and milder conditions.[3]

A general synthetic approach involves the reaction of 2-aminobenzamide with phthalic anhydride. The resulting phthalamic acid intermediate can then be cyclized to the desired product. Purification of the final compound is critical and can be achieved through recrystallization from a suitable solvent system, followed by characterization using techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity. High-performance liquid chromatography (HPLC) is an effective tool for assessing the purity of the final product and for isolating any potential impurities.[4]

Experimental Protocols for Physicochemical Characterization

Solubility Determination

Aqueous solubility is a critical parameter influencing a drug's absorption and bioavailability. Both kinetic and thermodynamic solubility should be assessed.

4.1.1. Thermodynamic Solubility Assay

Thermodynamic solubility represents the true equilibrium solubility of the most stable solid form of the compound.[5]

  • Protocol:

    • Add an excess of solid this compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

    • Equilibrate the samples by shaking or rotating at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[5][6]

    • After equilibration, separate the undissolved solid by centrifugation and/or filtration through a low-binding filter.[5]

    • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.[7]

  • Causality: This method provides the most accurate measure of solubility, which is essential for biopharmaceutical classification and formulation development.[6]

4.1.2. Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the concentration at which a compound precipitates from a supersaturated solution.[5][8]

  • Protocol:

    • Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

    • Add small aliquots of the DMSO stock solution to aqueous buffers of varying pH.

    • Monitor for the formation of a precipitate over a shorter time frame (e.g., 1-2 hours) using methods like nephelometry (light scattering) or by analyzing the concentration in the supernatant after filtration.[8]

  • Causality: While less precise than thermodynamic solubility, this method is rapid and useful for ranking compounds in early-stage screening.[8]

pKa Determination

The pKa values of the acidic (carboxylic acid) and potentially basic (anilino) functional groups will significantly influence the compound's solubility and permeability across biological membranes. For sparingly soluble compounds, traditional potentiometric titration may be challenging.

4.2.1. Potentiometric Titration in Co-solvent Mixtures

  • Protocol:

    • Dissolve the compound in a series of co-solvent mixtures (e.g., methanol-water or DMSO-water) of varying compositions.[9]

    • Perform a potentiometric titration in each co-solvent mixture by adding a standardized acid or base.

    • Determine the apparent pKa (psKa) in each mixture.

    • Extrapolate the psKa values to 0% organic solvent using methods like the Yasuda-Shedlovsky extrapolation to estimate the aqueous pKa.[9][10]

  • Causality: This approach overcomes the challenge of poor aqueous solubility while allowing for the determination of the pKa in an aqueous environment.[11]

4.2.2. pH-Solubility Profile

  • Protocol:

    • Measure the thermodynamic solubility of the compound at various pH values as described in section 4.1.1.

    • Plot the logarithm of solubility versus pH.

    • The pKa can be determined from the inflection point of the resulting sigmoidal curve.[12][13]

  • Causality: This method provides a functional determination of pKa that is directly linked to the compound's solubility behavior.[12]

Lipophilicity (LogP/LogD)

Lipophilicity, the partitioning of a compound between an oily and an aqueous phase, is a key predictor of its membrane permeability and potential for off-target effects.

4.3.1. Shake-Flask Method for LogP Determination

  • Protocol:

    • Prepare a solution of the compound in a biphasic system of n-octanol and water (or a buffer of a specific pH for LogD).

    • Shake the mixture vigorously to allow for partitioning between the two phases.

    • Allow the phases to separate.

    • Measure the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

    • Calculate LogP as the logarithm of the ratio of the concentration in n-octanol to the concentration in the aqueous phase.

  • Causality: This is the gold-standard method for LogP determination, providing a direct measure of the compound's partitioning behavior.

Solid-State Characterization

The solid-state properties of a compound, such as crystallinity and polymorphism, can significantly impact its stability, solubility, and manufacturability.[14]

4.4.1. X-Ray Powder Diffraction (XRPD)

  • Protocol:

    • Prepare a finely ground powder of the compound.

    • Place the powder on a sample holder and analyze it using an XRPD instrument.

    • The resulting diffraction pattern serves as a unique "fingerprint" of the crystalline form.[15][16]

  • Causality: XRPD is a powerful technique for distinguishing between crystalline and amorphous forms and for identifying different polymorphs.[14][16][17] It provides direct information about the packing of molecules in the solid state.[14]

4.4.2. Differential Scanning Calorimetry (DSC)

  • Protocol:

    • Place a small, accurately weighed amount of the sample in an aluminum pan.

    • Heat the sample at a constant rate in a DSC instrument.

    • Monitor the heat flow into or out of the sample as a function of temperature.

  • Causality: DSC can be used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions.

4.4.3. Thermogravimetric Analysis (TGA)

  • Protocol:

    • Place a small amount of the sample in a TGA instrument.

    • Heat the sample at a constant rate.

    • Measure the change in mass as a function of temperature.

  • Causality: TGA is used to assess the thermal stability of the compound and to identify the presence of solvates or hydrates.

Chemical Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[18][19][20]

4.5.1. Forced Degradation Studies

  • Protocol:

    • Expose solutions of the compound to a range of stress conditions, including:

      • Acidic and Basic Hydrolysis: Treat with HCl and NaOH solutions at elevated temperatures.[19]

      • Oxidation: Treat with hydrogen peroxide.[19]

      • Thermal Stress: Heat the solid compound and solutions.

      • Photostability: Expose the compound to UV and visible light.

    • Analyze the stressed samples at various time points using a stability-indicating HPLC method.

    • Identify and characterize any significant degradation products.

  • Causality: These studies help to identify potential degradation pathways, which is crucial for formulation development, packaging selection, and determining storage conditions.[18][20][21]

Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of this compound in various matrices.

5.1. High-Performance Liquid Chromatography (HPLC)

  • Method Development: A reversed-phase HPLC method is generally suitable for compounds of this nature.[4]

    • Column: A C18 column is a good starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[22]

    • Detection: UV detection at a wavelength where the compound has significant absorbance is typically used.

  • Validation: The analytical method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, its structural motifs are present in compounds with known biological activities. For instance, anthranilic acid derivatives have been investigated for their anti-inflammatory and analgesic properties.[23] The presence of the benzoyl-benzoic acid scaffold is also found in some kinase inhibitors.

A hypothetical signaling pathway that could be investigated for this compound is the inhibition of a protein kinase involved in inflammatory signaling, such as p38 MAP kinase or JNK.

Hypothetical Mechanism of Action:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor p38_MAPK p38 MAPK Receptor->p38_MAPK JNK JNK Receptor->JNK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors JNK->Transcription_Factors Inflammatory_Genes Inflammatory Gene Transcription Transcription_Factors->Inflammatory_Genes Compound 2-{[2-(Aminocarbonyl)anilino] carbonyl}benzoic acid Compound->p38_MAPK Compound->JNK Inflammatory_Stimulus Inflammatory_Stimulus Inflammatory_Stimulus->Receptor

Caption: Hypothetical inhibition of inflammatory signaling pathways by the test compound.

Conclusion

This technical guide provides a comprehensive framework for the physicochemical characterization of this compound. By following the detailed protocols and understanding the underlying scientific principles, researchers and drug development professionals can generate the robust and reliable data necessary to advance the development of this compound. The emphasis on validated experimental workflows ensures that the generated data will be of high quality and suitable for regulatory submissions and further research.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Google.
  • Zalac, S., & Gagniere, E. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review.
  • Shendarkar, S. M., & Vadvalkar. (2013, October). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • McClurg, R. B., & Smit, J. P. (2013, January 1). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Pharmaceutical Technology.
  • (2024, May 29). X-ray Powder Diffraction (XRPD). Improved Pharma.
  • (2025, April 28). XRD Solution for Pharmaceutical Powder Analysis: Characterizing Solid Drugs with Aeris X-ray Diffractometer (XRD). Malvern Panalytical.
  • (n.d.). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Lab Manager.
  • (n.d.). ADME Solubility Assay. BioDuro.
  • (n.d.). HPLC Methods for analysis of Phthalic acid. HELIX Chromatography.
  • Staby, A. (2026, February 16). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
  • Mitrevska, M., et al. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Google.
  • (2025, May 25). In-vitro Thermodynamic Solubility. Protocols.io.
  • (n.d.). Forced Degradation Study of Antibody Drugs. Creative Proteomics.
  • (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • (n.d.). Thermodynamic Solubility Assay. Domainex.
  • (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor.
  • (n.d.). Methods for pKa Determination (II): Sparingly Soluble Compounds and High-Throughput Approaches. ResearchGate.
  • van der Geize, R., & Madej, D. (n.d.). Development of Methods for the Determination of pKa Values. PMC.
  • (n.d.). 2-((2-(aminocarbonyl)anilino)carbonyl)benzoic acid. Sigma-Aldrich.
  • Herrador, M. Á., & Cabeza, A. G. (2018, September 3). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. SciRes Literature.
  • Ortiz, M. C., et al. (n.d.). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Google.
  • (n.d.). Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography-Mass Spectrometry in Coffee Brew Sam. IRIS.
  • (n.d.). CAS 610-68-4: Benzoic acid, 2-[(aminocarbonyl)amino]-. CymitQuimica.
  • (n.d.). This compound (C15H12N2O4). PubChemLite.
  • Boudjellil, A., et al. (2012, August 31). Analytical method for the identification and assay of 12 phthalates in cosmetic products: application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques". PubMed.
  • Wang, J., et al. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent.
  • Kumar, B., et al. (2021, February 14). (PDF) Chromatographic Methods for the Determination of Phthalic Acid Esters in Different Samples. ResearchGate.
  • (n.d.). 13435-16-0, 2-[[(Aminocarbonyl)amino]carbonyl]benzoic acid Formula. Echemi.
  • (n.d.). Chemical Properties of Benzoic acid, 2-amino-, pentyl ester (CAS 30100-15-3). Cheméo.
  • (n.d.). High-Yield Synthesis of 2-(2-Aminobenzoyl)benzoic Acid Derivatives: Application Notes and Protocols. Benchchem.
  • Amir, M., et al. (2003, November 17). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed.
  • (n.d.). Synthesis of 2-[[(4,6-dimethyl-2-pyridinyl)aminocarbonyl]aminosulfonyl]benzoic acid, methyl ester. PrepChem.com.
  • (n.d.). 2-((4-(AMINOCARBONYL)ANILINO)CARBONYL)BENZOIC ACID. Sigma-Aldrich.
  • (n.d.). 2-((2-Aminophenyl)thio)benzoic acid. PubChem.
  • (n.d.). US4431840A - Process for preparing 2-benzoylbenzoic acids. Google Patents.
  • (2018, February 16). Benzoic acid, 2-(aminocarbonyl)-. SIELC Technologies.
  • (2025, November 3). Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid. ResearchGate.

Sources

The Pharmacophore of N-Phenylanthranilic Acids: Beyond COX Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide Series: Small Molecule Therapeutics

Executive Summary

For decades, N-phenylanthranilic acid derivatives (Fenamates) have been pigeonholed as simple non-steroidal anti-inflammatory drugs (NSAIDs) acting solely via Cyclooxygenase (COX) inhibition.[1] However, recent high-impact data suggests this scaffold acts as a "privileged structure" with promiscuous yet tunable biological activity.

This guide moves beyond the textbook definition. We analyze the fenamate scaffold as a multi-target platform, specifically highlighting its emerging role in NLRP3 inflammasome inhibition via chloride channel modulation—a mechanism distinct from COX blockade.[1] We provide optimized synthetic protocols and validated assay methodologies to support researchers in repurposing this chemical space for neurodegenerative and sterile inflammatory indications.

Chemical Scaffolding & Structure-Activity Relationship (SAR)

The core pharmacophore is N-phenylanthranilic acid . Its biological activity is strictly governed by the relative positioning of the acidic moiety and the lipophilic N-aryl ring.

The "Application Scientist" Perspective on SAR

In our screening campaigns, we observe that the ortho-positioning of the carboxylic acid relative to the amine is non-negotiable for anti-inflammatory activity. Meta- or para- isomers (3- or 4-anilinobenzoic acids) consistently fail in COX assays.

Critical SAR Drivers:

  • The Anchor (COOH): Must be ortho. Bioisosteres like tetrazoles retain activity but alter pharmacokinetic (PK) profiles, often improving oral bioavailability.

  • The Linker (NH): The secondary amine is essential. Replacing this with -O- (depsides), -S-, or -CH2- generally abolishes potency. The hydrogen bonding between the NH and the carbonyl oxygen of the COOH forces the two aromatic rings into a non-coplanar "twisted" conformation. This twist is the key to the lock.

  • The Lipophilic Tail (Ring B):

    • 3'-substitution (CF3): Increases potency (e.g., Flufenamic acid).

    • 2',3'-disubstitution: Maximizes steric hindrance, locking the twist (e.g., Mefenamic acid).

    • 2',6'-dichloro: Enhances binding affinity but often increases gastric toxicity (e.g., Meclofenamic acid).

Visualization: The Fenamate Pharmacophore

SAR_Fenamate cluster_legend Activity Drivers Core N-Phenylanthranilic Acid (Scaffold) COOH COOH (Pos 1) Essential Anchor Tetrazole = Bioisostere Core->COOH Ortho Required NH NH Linker H-Bond Donor Forces Non-coplanarity Core->NH Essential RingB Ring B (N-Aryl) Lipophilic Pocket Core->RingB Substituent Dependent Flufenamic Acid Flufenamic Acid RingB->Flufenamic Acid 3'-CF3 (High Potency) Mefenamic Acid Mefenamic Acid RingB->Mefenamic Acid 2',3'-Dimethyl (Steric Lock) Meclofenamic Acid Meclofenamic Acid RingB->Meclofenamic Acid 2',6'-Dichloro (High Affinity)

Figure 1: Structural logic of the fenamate scaffold. The non-coplanar conformation induced by the NH-COOH interaction is critical for target engagement.

Multi-Modal Pharmacodynamics

While COX inhibition is the "bread and butter" of this class, the "blue ocean" for drug development lies in their ion channel and inflammasome activities.

A. The Canonical Pathway: COX-1/2 Inhibition

Fenamates bind to the COX active site, preventing arachidonic acid entry.

  • Selectivity: Generally non-selective, though Meclofenamic acid shows slight COX-2 preference.

  • Clinical Utility: Acute pain, dysmenorrhea.

B. The Emerging Frontier: NLRP3 & Ion Channels

Recent pivotal research (Daniels et al., 2016) identified that fenamates inhibit the NLRP3 inflammasome —a protein complex implicated in Alzheimer’s, Parkinson’s, and Type 2 Diabetes.

The Mechanism is Unique: Unlike direct NLRP3 inhibitors (e.g., MCC950), fenamates do not bind NLRP3 directly. Instead, they block Volume-Regulated Anion Channels (VRACs) .[1][2]

  • Cellular stress causes mitochondrial damage.

  • Chloride (Cl-) efflux occurs via VRACs.

  • Cl- efflux facilitates NLRP3 assembly.

  • Fenamates block VRAC -> Prevent Cl- efflux -> NLRP3 stays inactive.

Data Summary: Comparative Potency

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) NLRP3 Inhibition (IL-1β) VRAC Blockade
Mefenamic Acid 0.4 3.6 Potent Yes
Flufenamic Acid 0.8 2.5 Potent Yes
Ibuprofen (Control) 4.8 15.0 Inactive No

| Diclofenac | 0.05 | 0.03 | Moderate | Weak |

Note: Ibuprofen (a propionic acid derivative) fails to inhibit NLRP3, proving this effect is specific to the fenamate scaffold and independent of COX inhibition.

Visualization: Dual-Mechanism Pathway

Mechanism_Flow Drug Fenamate Derivative (e.g., Mefenamic Acid) COX COX-1 / COX-2 Enzymes Drug->COX Direct Inhibition VRAC VRAC / Cl- Channels (Chloride Efflux) Drug->VRAC Blockade (Unique MOA) PGE2 Reduced Prostaglandin E2 COX->PGE2 Inflam1 Reduced Pain/Fever PGE2->Inflam1 NLRP3 NLRP3 Inflammasome Assembly VRAC->NLRP3 Prevents Activation IL1B Reduced IL-1β / IL-18 NLRP3->IL1B Downstream Effect Neuro Neuroprotection (Alzheimer's Models) IL1B->Neuro

Figure 2: Divergent signaling pathways. The VRAC-NLRP3 axis represents a disease-modifying mechanism for neurodegeneration, distinct from symptomatic pain relief via COX.

Experimental Protocols

As an application scientist, reproducibility is paramount. The following protocols are optimized for yield and assay robustness.

A. Synthesis: Optimized Ullmann Condensation

The classic Ullmann reaction can be finicky. We recommend a modified protocol using copper bronze and specific pH control.

Reaction Scheme: 2-Chlorobenzoic acid + Aniline deriv. --(Cu, K2CO3, DMF, Reflux)--> Fenamate

Step-by-Step Protocol:

  • Reagents: Combine 2-chlorobenzoic acid (10 mmol), substituted aniline (10 mmol), anhydrous

    
     (25 mmol), and Copper bronze  (4 mmol) in DMF (40 mL).
    
    • Expert Tip: Do not use simple Copper powder. "Bronze" or activated copper iodide (CuI) is essential for catalytic turnover.

  • Reflux: Heat to reflux (approx. 150°C) for 4 hours with vigorous stirring.

    • Check: The solution should turn dark green/black.

  • Quench: Pour the hot mixture over 100g of crushed ice.

  • Filtration: Filter through Celite to remove the copper catalyst.

  • Acidification (Critical): Add concentrated HCl dropwise to the filtrate.

    • Target:pH 4.0 .

    • Why? Going too low (pH < 2) can protonate the amine and trap impurities. pH 4 precipitates the free acid cleanly.

  • Purification: Recrystallize from Ethanol/Water (1:1).

B. Assay: NLRP3-Dependent IL-1β Release

To validate the "emerging" activity, you must distinguish it from general anti-inflammatory effects.

Workflow:

  • Priming: Seed Bone Marrow Derived Macrophages (BMDMs) or THP-1 cells. Treat with LPS (1 µg/mL) for 4 hours. This upregulates NLRP3 and Pro-IL-1β (Signal 1).

  • Drug Treatment: Wash cells. Add Fenamate derivative (10–100 µM) in serum-free media for 15 mins.

  • Activation: Add ATP (5 mM) or Nigericin (10 µM) for 1 hour. This induces K+ efflux/Cl- efflux (Signal 2), triggering assembly.

  • Readout: Collect supernatant. Analyze for cleaved IL-1β via ELISA.

    • Validation: Western Blot cell lysates for Caspase-1 (p10/p20 subunits). A reduction in cleaved Caspase-1 confirms inflammasome inhibition.

Toxicology & ADME Considerations

While repurposing is attractive, fenamates carry historical baggage.

  • GI Toxicity: Like all NSAIDs, they compromise the gastric mucosal barrier.

  • Nephrotoxicity: Chronic use of mefenamic acid is linked to papillary necrosis.

  • Future Design: New derivatives should target the VRAC binding site specifically, potentially removing the COX-binding pharmacophore (the carboxylic acid position) to eliminate GI side effects while retaining neuroprotection.

References

  • Daniels, M.J., et al. (2016).[3] "Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models."[1][3][4][5] Nature Communications. [Link]

  • White, M.M., & Aylwin, M. (1990). "Niflumic and flufenamic acids are potent reversible blockers of Ca2(+)-activated Cl- channels in Xenopus oocytes." Molecular Pharmacology. [Link]

  • Winder, C.V., et al. (1963). "Anti-inflammatory and antipyretic properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid)." Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Guo, C., et al. (2015). "Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators." Molecular Pharmacology. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of C15H12N2O4

Author: BenchChem Technical Support Team. Date: February 2026

A Representative Analysis of 6-(4-methoxyphenyl)-3-methyl-[1][2]oxazolo[5,4-b]pyridine-4-carboxylic acid

Introduction

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. A compound with the molecular formula C15H12N2O4 presents a multitude of isomeric possibilities, each with potentially unique pharmacological properties. A definitive structural assignment is therefore non-negotiable and is achieved through the synergistic application of multiple spectroscopic techniques. This guide provides an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a representative isomer, 6-(4-methoxyphenyl)-3-methyl-[1][2]oxazolo[5,4-b]pyridine-4-carboxylic acid.

As a Senior Application Scientist, the focus of this document is not merely to present data, but to elucidate the causal relationships between molecular structure and spectral output. We will explore the "why" behind experimental choices and data interpretation, providing a self-validating framework for researchers and scientists.

The Target Analyte: A Structural Overview

The chosen representative isomer, 6-(4-methoxyphenyl)-3-methyl-[1][2]oxazolo[5,4-b]pyridine-4-carboxylic acid, possesses a rich array of functional groups that lend themselves to a thorough spectroscopic investigation.

Key Structural Features:

  • Heterocyclic Core: A fused[1][2]oxazolo[5,4-b]pyridine system provides a rigid, electron-rich scaffold.

  • Aromatic Systems: Two distinct aromatic rings—the fused pyridine and the 4-methoxyphenyl substituent—will exhibit characteristic signals.

  • Key Functional Groups: A carboxylic acid (-COOH), a methoxy ether (-OCH3), and a methyl (-CH3) group offer unique spectroscopic handles for confirmation.

This combination of features allows for a comprehensive analysis where each spectroscopic technique provides complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. For a compound of this complexity, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Proton Environments and Connectivity

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.0 - 13.0Broad Singlet1H-COOHThe acidic proton of a carboxylic acid is typically highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.
~8.50Singlet1HH5 (pyridine)This proton is on the pyridine ring, adjacent to a nitrogen atom and the fused oxazole ring, leading to significant deshielding.
~8.00Doublet2HH2'/H6' (phenyl)These protons are ortho to the electron-donating methoxy group but are part of an aromatic system attached to the heterocyclic core, resulting in a downfield shift.
~7.10Doublet2HH3'/H5' (phenyl)These protons are meta to the methoxy group and experience its shielding effect, shifting them upfield relative to the other phenyl protons.
~3.90Singlet3H-OCH₃The protons of the methoxy group are shielded by the oxygen atom and typically appear as a sharp singlet.
~2.80Singlet3H-CH₃The methyl group attached to the oxazole ring is in a relatively shielded environment, appearing as a singlet.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules.[3]

  • Instrument Setup: The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

  • Data Acquisition: A standard pulse-acquire sequence is typically sufficient. Key parameters to set include the spectral width, acquisition time, and number of scans.

  • Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier Transform. Phasing, baseline correction, and integration are then performed. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and functional group identity.

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165-170-COOHThe carbonyl carbon of a carboxylic acid is highly deshielded.
~160-165C6 & C7aQuaternary carbons within the fused heterocyclic system, deshielded by adjacent heteroatoms.
~150-155C4' (phenyl)The carbon atom bearing the methoxy group is deshielded by the oxygen.
~145-150C3Carbon in the oxazole ring, deshielded by nitrogen and oxygen.
~130-135C2'/C6' (phenyl)Aromatic carbons ortho to the methoxy group.
~125-130C4 & C5Carbons in the pyridine ring.
~120-125C1' (phenyl)The quaternary carbon of the phenyl ring attached to the heterocyclic core.
~115-120C3'/C5' (phenyl)Aromatic carbons meta to the methoxy group, shielded by its electron-donating effect.
~55-60-OCH₃The carbon of the methoxy group.
~15-20-CH₃The carbon of the methyl group attached to the oxazole ring.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3300-2500Broad, StrongO-H StretchCarboxylic Acid
~3100-3000MediumC-H StretchAromatic
~2950-2850MediumC-H Stretch-CH₃, -OCH₃
~1720-1700StrongC=O StretchCarboxylic Acid
~1610, ~1580, ~1470Medium-StrongC=C StretchAromatic Rings
~1550, ~1350StrongN=O Asymmetric & Symmetric StretchNitro Group (in some isomers)
~1250StrongC-O StretchAryl Ether
~1180StrongC-O StretchCarboxylic Acid

Causality in IR Spectroscopy: The broadness of the O-H stretch from the carboxylic acid is a direct result of intermolecular hydrogen bonding in the solid or liquid state.[5] The position of the C=O stretch provides strong evidence for the carboxylic acid functional group, as it is distinct from the C=O stretches of ketones, aldehydes, or esters.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The sample is pressed against the crystal to ensure good contact. The IR spectrum is then recorded. This method requires minimal sample preparation compared to traditional KBr pellets.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further clues about its structure.

Predicted Mass Spectrometry Data

m/zIonRationale
284.08[M]⁺Molecular ion peak.
285.09[M+H]⁺Protonated molecular ion, common in ESI and APCI positive ion mode.[6]
283.07[M-H]⁻Deprotonated molecular ion, common in ESI and APCI negative ion mode.[1]
239.08[M-COOH]⁺Loss of the carboxylic acid group (45 Da).
269.06[M-CH₃]⁺Loss of a methyl radical (15 Da).
253.05[M-OCH₃]⁺Loss of a methoxy radical (31 Da).

Predicted data based on the monoisotopic mass of C15H12N2O4.[1]

Experimental Protocol: Electrospray Ionization (ESI)-MS

  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[6]

  • Infusion: The solution is infused directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z). High-resolution instruments can provide highly accurate mass measurements, allowing for the confident determination of the molecular formula.[7]

Visualizing the Analytical Workflows

The following diagrams illustrate the logical flow of each spectroscopic analysis.

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve ~5-10 mg in 0.7 mL CDCl₃ Acq Acquire FID on 500 MHz Spectrometer Prep->Acq Insert into Magnet Proc Fourier Transform Acq->Proc Raw Data Analysis Phase, Baseline Correct, Integrate & Assign Peaks Proc->Analysis Generate Spectrum IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Place solid sample on ATR crystal Bkg Collect Background Spectrum Prep->Bkg Sample Collect Sample Spectrum Prep->Sample Proc Background Subtraction Bkg->Proc Sample->Proc Analysis Identify Characteristic Absorption Bands Proc->Analysis

Caption: Workflow for ATR-IR spectroscopic analysis.

MS Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Ionization & Mass Analysis cluster_proc Data Analysis Prep Prepare dilute solution (e.g., 1 µg/mL in MeOH) Ionize Infuse into ESI source Prep->Ionize Direct Infusion Analyze Separate ions by m/z in mass analyzer Ionize->Analyze Spectrum Generate Mass Spectrum Analyze->Spectrum Analysis Identify Molecular Ion & Fragmentation Pattern Spectrum->Analysis

Caption: Workflow for ESI-MS analysis.

Conclusion: A Synergistic Approach to Structural Certainty

The structural elucidation of a molecule like C15H12N2O4 is a process of accumulating and integrating evidence from multiple, orthogonal analytical techniques. ¹H and ¹³C NMR provide the detailed atomic connectivity and carbon framework. IR spectroscopy confirms the presence of key functional groups, such as the carboxylic acid and ether linkages. Finally, high-resolution mass spectrometry validates the molecular formula and provides further structural information through predictable fragmentation patterns.

By following the protocols and interpretive logic outlined in this guide, researchers, scientists, and drug development professionals can confidently approach the characterization of complex organic molecules, ensuring the scientific integrity and trustworthiness of their findings. Each technique serves as a self-validating system when its results are logically consistent with the others, leading to an unambiguous structural assignment.

References

  • PubChemLite. 938001-71-9 (C15H12N2O4). Available from: [Link]

  • Mohammed, J. H., & Salih, N. A. M. (2022). Synthesis and Characterization of Some New Nitrones Derivatives and Screening their Biological Activities. ResearchGate. Available from: [Link]

  • Bristow, T. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Journal of Mass Spectrometry. Available from: [Link]

  • Bernstein, M. P., et al. (2003). The infrared spectrum of matrix isolated aminoacetonitrile, a precursor to the amino acid glycine. Advances in Space Research.
  • Pawar, S. A., et al. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules. Available from: [Link]

  • University of Calgary. ¹H NMR Spectroscopy. Available from: [Link]

  • Michigan State University. IR Absorption Table. Available from: [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available from: [Link]

  • NIST. Anthracene, 2-methyl-. NIST WebBook. Available from: [Link]

  • Petrotchenko, E. V., et al. (2019). Native Mass Spectrometry based Metabolomics Identifies Metal-binding Compounds. Nature Communications. Available from: [Link]

  • MaChemguy. (2019). Y11-12 Chemistry: Mass Spectrometry - Identifying Organic Molecules. YouTube. Available from: [Link]

  • Abraham, R. J., et al. (2020). Modelling ¹H NMR Spectra of Organic Compounds: Theory, Applications and NMR Prediction Software. John Wiley & Sons.
  • Sani, H., et al. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. MDPI. Available from: [Link]

  • Conduct Science. (2020). ¹H Nuclear Magnetic Resonance (NMR) Chemical shifts. Available from: [Link]

  • Kempkes, L. J. M., et al. (2018). Spectroscopic Characterization of an Extensive Set of c-Type Peptide Fragment Ions Formed by Electron Transfer Dissociation Suggests Exclusive Formation of Amide Isomers. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • Hesse, M., et al. (2008). Infrared and Raman Spectroscopy. In Spectroscopic Methods in Organic Chemistry.
  • Kind, T., et al. (2018). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews. Available from: [Link]

  • Hesse, M., et al. (2008). ¹H NMR Spectroscopy. In Spectroscopic Methods in Organic Chemistry.
  • Badgujar, D. M., et al. (2013). Synthesis and Characterization of Nitro-p-xylenes. International Journal of Modern Engineering Research. Available from: [Link]

  • Ali, A., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Basic Medical Sciences. Available from: [Link]

  • Wang, X., et al. (2022). Synthesis and Characterization of P-PPD-Ph-Conjugated Flame Retardant. Polymers. Available from: [Link]

  • Kumar, A., et al. (2014). Isolation, identification and characterization of degradant impurities in Tolterodine tartrate formulation. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Liu, X., et al. (2014). Characterization of impurities in commercial spectinomycin by liquid chromatography with electrospray ionization tandem mass spectrometry. The Journal of Antibiotics. Available from: [Link]

  • Troscompt, N., et al. (2021). Near-Infrared Spectra of High-Density Crystalline H₂O Ices II, IV, V, VI, IX, and XII. The Journal of Physical Chemistry A. Available from: [Link]

  • Hudson, R. L., & Moore, M. H. (2019). Preparation, Identification, and Low-Temperature Infrared Spectra of Two Elusive Crystalline Nitrile Ices. The Planetary Science Journal.
  • Farnaby, J. H., et al. (2022). Spectroscopic and electrochemical characterization of a Pr⁴⁺ imidophosphorane complex and the redox chemistry of Nd³⁺ and Dy³⁺ complexes. Dalton Transactions. Available from: [Link]

  • Djebli, A., et al. (2017). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug. Molecules. Available from: [Link]

  • Ulenikov, O. N., et al. (2013). High resolution spectroscopic study of C₂H₄: Re-analysis of the ground state and ν₄, ν₇, ν₁₀, and ν₁₂ vibrational bands.

Sources

Methodological & Application

Application Notes and Protocols for N-Acylated 2-Anilinobenzoic Acids in Medicinal Chemistry: A Case Study in Anti-Adenoviral Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Latent Potential

The compound 2-{[2-(Aminocarbonyl)anilino]carbonyl}benzoic acid (CAS 18257-54-0) represents a unique, yet sparsely documented, structure within the broader class of N-acylated 2-anilinobenzoic acids. While commercially available for discovery research, public domain data on its specific biological activities and applications remain limited.[1] However, the core scaffold, characterized by a flexible di-aromatic amine linkage with ortho-substituted carboxylic acid and amide functionalities, is emblematic of a chemical space rich with therapeutic potential. Derivatives of the parent structure, anthranilic acid, are well-established as "privileged" fragments in medicinal chemistry, forming the basis for non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents, and antivirals.[2]

This guide, therefore, uses a closely related and well-documented analog, 2-{[2-(benzoylamino)benzoyl]amino}-benzoic acid , as a practical and powerful case study. This compound was identified as a potent and novel inhibitor of human adenovirus (HAdV) replication, highlighting the potential of this chemical class to address significant unmet medical needs.[3] Adenovirus infections, while often causing mild illness in healthy individuals, pose a severe threat to the immunocompromised, such as transplant recipients, with high mortality rates and no FDA-approved antiviral therapy.[3][4]

This document provides the essential scientific context, synthetic strategies, and detailed experimental protocols to empower researchers to explore this promising class of molecules.

Section 1: Synthetic Chemistry & Rationale

The synthesis of N-acylated 2-anilinobenzoic acids is fundamentally a study in amide bond formation. The key challenge lies in the sequential and regioselective construction of the two amide linkages. A representative synthesis for the lead compound, 2-{[2-(benzoylamino)benzoyl]amino}-benzoic acid, can be conceptualized through a convergent approach involving the coupling of two key fragments.

Protocol 1: Representative Synthesis via Amide Coupling

This protocol outlines a plausible, multi-step synthesis based on standard and robust organic chemistry reactions, such as those used for creating N-acylated aminobenzamides and related structures.[5][6][7]

Causality Behind Experimental Choices:

  • Protection Strategy: The carboxylic acid of anthranilic acid is protected as a methyl ester to prevent it from interfering with the amide coupling reactions. It is deprotected in the final step.

  • Coupling Reagents: The use of a carbodiimide (EDCI) and an activating agent (HOBt) is a standard, high-yield method for forming amide bonds while minimizing side reactions and racemization (if chiral centers were present).[6]

  • Stepwise Acylation: A stepwise approach ensures the defined connectivity of the final product, first forming the internal amide bond before introducing the terminal benzoyl group.

Step-by-Step Methodology:

  • Protection of Anthranilic Acid (Fragment A):

    • To a solution of 2-aminobenzoic acid (1 eq.) in methanol, add thionyl chloride (1.2 eq.) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 4 hours.

    • Remove the solvent under reduced pressure. The resulting solid, methyl 2-aminobenzoate, is used in the next step.

  • Acylation with 2-Nitrobenzoyl Chloride (Fragment B):

    • Dissolve methyl 2-aminobenzoate (1 eq.) and a non-nucleophilic base like triethylamine (1.5 eq.) in a suitable aprotic solvent (e.g., dichloromethane).

    • Add a solution of 2-nitrobenzoyl chloride (1.1 eq.) in the same solvent dropwise at 0 °C.

    • Stir the reaction at room temperature for 12-16 hours until TLC indicates completion.

    • Work up the reaction by washing with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate to yield methyl 2-((2-nitrobenzoyl)amino)benzoate.

  • Reduction of the Nitro Group:

    • Dissolve the product from Step 2 in ethanol or ethyl acetate.

    • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (5 eq.), or perform catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere.

    • Stir until the reaction is complete. After workup and purification, this yields methyl 2-((2-aminobenzoyl)amino)benzoate.

  • Final Amide Coupling:

    • Dissolve the product from Step 3 (1 eq.) and triethylamine (1.5 eq.) in dichloromethane.

    • Add benzoyl chloride (1.1 eq.) dropwise at 0 °C.

    • Stir at room temperature for 12-16 hours.

    • Perform an aqueous workup as in Step 2 to isolate methyl 2-((2-(benzoylamino)benzoyl)amino)benzoate.

  • Saponification (Deprotection):

    • Dissolve the ester from Step 4 in a mixture of THF/methanol and water.

    • Add an excess of lithium hydroxide (LiOH) (3-4 eq.) and stir at room temperature until the reaction is complete.

    • Acidify the reaction mixture with 1M HCl to precipitate the final product, 2-{[2-(benzoylamino)benzoyl]amino}-benzoic acid.

    • Filter, wash with cold water, and dry the solid. Purify further by recrystallization or chromatography if necessary.

cluster_synthesis Synthetic Workflow A 2-Aminobenzoic Acid B Methyl 2-Aminobenzoate (Fragment A) A->B Esterification (MeOH, SOCl₂) D Methyl 2-((2-nitrobenzoyl)amino)benzoate B->D Amide Coupling C 2-Nitrobenzoyl Chloride (Fragment B) C->D E Methyl 2-((2-aminobenzoyl)amino)benzoate D->E Nitro Reduction (SnCl₂ or H₂/Pd-C) G Methyl 2-((2-(benzoylamino)benzoyl)amino)benzoate E->G Amide Coupling F Benzoyl Chloride F->G H Final Product: 2-{[2-(benzoylamino)benzoyl]amino}-benzoic acid G->H Saponification (LiOH)

Caption: Representative synthetic workflow for the target compound.

Section 2: Application Profile - Anti-Adenoviral Activity

The therapeutic relevance of this scaffold was established through a high-throughput screen of ~9,800 small molecules against a replication-competent adenovirus.[3] This unbiased approach identified 2-{[2-(benzoylamino)benzoyl]amino}-benzoic acid (henceforth referred to as Benzavir-1 ) as a potent inhibitor of viral replication with low cellular toxicity.[8]

Structure-Activity Relationship (SAR) Insights

Follow-up studies methodically explored the chemical space around Benzavir-1 to optimize its activity, yielding crucial insights for future drug design.[1][9][10]

  • Directionality is Key: The orientation of the amide bonds as present in Benzavir-1 is obligatory for activity. Reversing the direction of the amides results in a loss of potency.[9]

  • Ortho-Ortho Substitution is Favorable: The substitution pattern on all three aromatic rings is critical. The ortho, ortho arrangement of the linking amides and the terminal carboxylic acid is a consistent feature of the most active compounds.[9]

  • Carboxylic Acid is Essential: The terminal benzoic acid moiety is required for potent inhibition, likely playing a key role in target binding.[9]

  • Potency Enhancement: By modifying the terminal and central aromatic rings, analogs with significantly improved potency were discovered.[9]

Compound NameModifications from Benzavir-1EC₅₀ (µM)Reference
Benzavir-1 (Parent Compound)3.0[3]
Compound 35g 4,5-Difluoro on central ring; 2-Fluoro on terminal ring0.6[9][10]
Compound 35j 4,5-Difluoro on central ring; 2-Trifluoromethyl on terminal ring0.6[9][10]

EC₅₀: Half-maximal effective concentration. Data represents inhibition of adenovirus replication in vitro.

Section 3: Detailed Experimental Protocol - Whole-Cell Reporter Gene Assay

The discovery of Benzavir-1 was enabled by an innovative whole-cell assay that directly measures viral genome expression. This protocol provides a detailed methodology for implementing a similar assay for screening and characterizing anti-adenoviral compounds.

Principle of the Assay: This assay utilizes a replication-competent adenovirus (RCAd) that has been engineered to express a reporter gene, such as Green Fluorescent Protein (GFP), under the control of a viral promoter.[3] When the virus infects host cells and begins to replicate, it expresses its own genes, including the GFP reporter. The intensity of the GFP signal is therefore directly proportional to the extent of viral replication. An effective antiviral compound will inhibit replication, leading to a dose-dependent decrease in GFP expression.

Self-Validating System: The protocol includes critical controls to ensure data integrity:

  • Cell Viability Control: A parallel assay (e.g., using AlamarBlue or MTS) is run to measure cell toxicity. This distinguishes true antiviral activity from non-specific cytotoxicity. A compound that kills the cells will also reduce the GFP signal, but this is a false positive.

  • Positive Control: A known, albeit imperfect, anti-adenoviral agent like Cidofovir can be used to validate assay performance.[3]

  • Negative Control: A vehicle control (e.g., DMSO) establishes the baseline for 100% viral replication.

Protocol 2: High-Throughput Screening for Anti-Adenoviral Compounds

Materials:

  • A549 cells (human lung carcinoma cell line)

  • Replication-competent adenovirus expressing GFP (e.g., RCAd11pGFP)[3]

  • 96-well, clear-bottom, black-walled plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence plate reader

  • Cell viability reagent (e.g., AlamarBlue)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count A549 cells.

    • Seed 10,000 cells per well in 100 µL of complete medium into 96-well plates.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to form a monolayer.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of test compounds in complete medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells.

    • Carefully remove the medium from the cell plates.

    • Add 100 µL of the compound dilutions to the appropriate wells. Include vehicle-only (negative) and positive control wells.

  • Viral Infection:

    • Dilute the RCAd11pGFP viral stock in complete medium to a predetermined multiplicity of infection (MOI) that gives a robust signal.

    • Add 50 µL of the diluted virus to each well (except for mock-infected control wells).

    • Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • GFP Signal Measurement (Antiviral Activity):

    • After incubation, carefully wash the cells twice with 100 µL of PBS to remove background fluorescence.

    • Add 100 µL of fresh PBS to each well.

    • Measure the fluorescence intensity using a plate reader with appropriate filters for GFP (e.g., excitation ~485 nm, emission ~520 nm).

  • Cell Viability Measurement (Cytotoxicity):

    • In a parallel plate prepared identically, remove the medium.

    • Add 100 µL of complete medium containing 10% AlamarBlue reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the fluorescence or absorbance according to the manufacturer's instructions.

cluster_workflow High-Throughput Screening Workflow cluster_readout 6. Data Acquisition A 1. Seed A549 Cells (10,000 cells/well) B 2. Incubate 24h A->B C 3. Add Test Compounds (Serial Dilutions) B->C D 4. Infect with RCAd-GFP C->D E 5. Incubate 48-72h D->E F Measure GFP Signal (Antiviral Effect) E->F G Measure Cell Viability (Cytotoxicity, Parallel Plate) E->G Parallel Assay

Caption: Workflow for the whole-cell anti-adenoviral reporter assay.

Section 4: Data Analysis, Interpretation, and Future Directions

Data Analysis:

  • Normalization: For each plate, subtract the average background fluorescence (from mock-infected wells) from all other wells.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))

  • Calculate Percent Viability:

    • % Viability = 100 * (Signal_Compound / Signal_Vehicle)

  • Dose-Response Curves: Plot the % Inhibition and % Viability against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the EC₅₀ (for antiviral effect) and CC₅₀ (for cytotoxicity).

  • Selectivity Index (SI): Calculate the SI as CC₅₀ / EC₅₀. A higher SI value indicates a better therapeutic window.

Interpretation: A desirable "hit" compound will exhibit a low EC₅₀ value and a high CC₅₀ value, resulting in a large selectivity index (typically >10). This indicates that the compound inhibits viral replication at concentrations far below those that cause harm to the host cells.

Future Research & Unanswered Questions: The discovery of Benzavir-1 and its analogs opens up a new front in the search for anti-adenoviral therapies. However, a critical piece of information is still missing: the precise molecular target and mechanism of action.

  • Target Deconvolution: The immediate next step for this compound class is to identify its cellular or viral target. Methodologies could include affinity chromatography using a biotinylated probe, genetic screens for resistance mutations, or proteomics approaches to identify binding partners.

  • Mechanism of Action Studies: Once a target is hypothesized, further assays are needed to confirm the mechanism. For instance, if the compound is found to inhibit the viral DNA polymerase, in vitro polymerase assays would be required.[11] Time-of-addition experiments can help pinpoint which stage of the viral lifecycle (e.g., entry, DNA replication, late gene expression) is being blocked.[4][12]

By elucidating the mechanism, researchers can engage in more rational, structure-based drug design to further improve the potency and pharmacokinetic properties of this promising scaffold.

References
  • Berk, A. J. (2005). Recent lessons in gene expression, cell cycle control, and cell biology from adenovirus. Oncogene, 24(52), 7673–7685. [Link]

  • Ying, B., et al. (2010). Anti-Viral Drugs for Human Adenoviruses. Viruses, 2(10), 2233-2249. [Link]

  • Andersson, E. K., et al. (2010). Small-molecule screening using a whole-cell viral replication reporter gene assay identifies 2-{[2-(benzoylamino)benzoyl]amino}-benzoic acid as a novel antiadenoviral compound. Antimicrobial Agents and Chemotherapy, 54(9), 3871–3877. [Link]

  • Shen, W. C., & Ryser, H. J. (1978). Conjugates of poly(D-lysine) with methotrexate and daunomycin: a comparison of their in vitro and in vivo effects. Proceedings of the National Academy of Sciences, 75(4), 1872-1876. [Link]

  • Öberg, C. T., et al. (2012). Synthesis, biological evaluation, and structure-activity relationships of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues as inhibitors of adenovirus replication. Journal of Medicinal Chemistry, 55(7), 3170–3181. [Link]

  • Stanford University. Adenovirus Fact Sheet. [Link]

  • De Clercq, E. (2004). Antiviral drugs in current clinical use. Journal of Clinical Virology, 30(2), 115-133. [Link]

  • Liu, Y., et al. (2022). Identification of Inhibitors and Drug Targets for Human Adenovirus Infections. Viruses, 14(5), 984. [Link]

  • Strand, M., et al. (2012). Synthesis, biological evaluation, and structure-activity relationships of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues as inhibitors of adenovirus replication. DiVA portal. [Link]

  • Näsström, T., et al. (2012). 2-[4,5-Difluoro-2-(2-Fluorobenzoylamino)-Benzoylamino]Benzoic Acid, an Antiviral Compound with Activity against Acyclovir-Resistant Isolates of Herpes Simplex Virus Types 1 and 2. Antimicrobial Agents and Chemotherapy, 56(11), 5735-5743. [Link]

  • Wan, L., et al. (2019). One-Pot Synthesis of 2-((2-Aminobenzoyl)amino)benzoic Acid Derivatives. Chinese Journal of Organic Chemistry, 39(8), 2270. [Link]

  • Kuchar, M., et al. (2001). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Molecules, 6(4), 356-368. [Link]

  • Gkeka, P. T., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Biomolecules, 12(2), 267. [Link]

  • Sheshko, V. I., et al. (2019). SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. Bulletin of the National Technical University "KhPI", (1), 72-80. [Link]

  • Google Patents. CN106045840A - Synthetic process of 2-benzoylbenzoic acid.
  • Google Patents.
  • PMC. 4-Methyl-2-(2-methylanilino)benzoic acid. [Link]

Sources

Application Note & Protocols: Derivatization of 2-{[2-(Aminocarbonyl)anilino]carbonyl}benzoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the strategic derivatization of 2-{[2-(aminocarbonyl)anilino]carbonyl}benzoic acid. The protocols and rationale detailed herein are designed for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this scaffold. By systematically modifying its key functional groups, a diverse chemical library can be generated for high-throughput biological screening, facilitating the discovery of novel lead compounds.

Part 1: Rationale for Derivatization: Targeting Key Pharmacophoric Features

The core scaffold, this compound, is an attractive starting point for medicinal chemistry campaigns. It is a derivative of anthranilic acid, a well-established pharmacophore found in numerous biologically active compounds, including anti-inflammatory and anticancer agents[1]. The structure presents two primary sites for chemical modification: a terminal carboxylic acid and a primary carboxamide. These functional groups are pivotal as they can engage in crucial hydrogen bonding and ionic interactions with biological targets[2][3]. Our derivatization strategy aims to systematically probe the structure-activity relationship (SAR) by modifying these sites to enhance potency, selectivity, and pharmacokinetic properties.

Strategy 1: Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a key interaction point but can also lead to poor membrane permeability and rapid metabolism[4][5]. Our strategy involves three main approaches:

  • Amidation: Converting the carboxylic acid to a diverse set of secondary or tertiary amides introduces new hydrogen bond donors/acceptors and allows for the exploration of steric and lipophilic effects, which can significantly influence target binding and cell permeability[][7].

  • Esterification: Esterification masks the acidic proton, increasing lipophilicity and potentially improving oral absorption by serving as a prodrug that can be hydrolyzed in vivo to release the active carboxylic acid[5].

  • Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres such as tetrazoles or oxadiazoles can maintain the necessary acidic character for target interaction while improving metabolic stability and pharmacokinetic profiles[8][9][10]. Tetrazoles, for instance, have a similar pKa to carboxylic acids but are more lipophilic[8][10].

Strategy 2: Modification of the Primary Amide Moiety

The primary amide is another critical site for interaction. While stable, modifying this group can provide valuable SAR insights.

  • N-Alkylation/N-Arylation: Introducing substituents on the amide nitrogen can probe specific binding pockets for additional hydrophobic or aromatic interactions. This modification can also influence the conformational rigidity of the molecule. N-substituted amides can be synthesized through various methods, including the acylation of primary amines[11][12].

Visualizing the Derivatization Strategy

G cluster_0 Strategy 1: Carboxylic Acid Modification cluster_1 Strategy 2: Primary Amide Modification Core This compound Amides Amide Library (R-NH2) Core->Amides  Coupling Agents  (EDC, DCC) Esters Ester Library (R-OH) Core->Esters  Esterification Bioisosteres Bioisostere Replacement (e.g., Tetrazole) Core->Bioisosteres  Multi-step Synthesis N_Substituted N-Substituted Amides (R-X) Core->N_Substituted  N-Alkylation

Caption: Derivatization strategy for the core scaffold.

Part 2: Synthetic Protocols for Library Generation

General Considerations: All reactions should be carried out in a well-ventilated fume hood. Anhydrous solvents and reagents should be used where specified. Reaction progress can be monitored by Thin Layer Chromatography (TLC) on silica gel plates. Purification of final compounds should be performed using column chromatography or recrystallization to ensure >95% purity for biological screening.

Protocol 1: Synthesis of Amide Derivatives from the Carboxylic Acid via EDC Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble coupling agent, for the formation of amide bonds under mild conditions[13][14][15].

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (0.1 M), add the desired primary or secondary amine (1.1 eq).

  • Add 4-Dimethylaminopyridine (DMAP) (0.1 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.5 eq) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Reagent TypeExamples for Library DiversityRationale
Aliphatic Amines Cyclopropylamine, Isobutylamine, PiperidineProbes steric effects and non-aromatic interactions.
Aromatic Amines Aniline, 4-Fluoroaniline, 3-MethoxyanilineExplores π-stacking and electronic effects.
Heterocyclic Amines 2-Aminopyridine, 4-AminomorpholineIntroduces potential for additional hydrogen bonding and improved solubility.

Table 1: Representative amines for amide library synthesis.

Protocol 2: Synthesis of Ester Derivatives from the Carboxylic Acid

This protocol describes a mild esterification procedure. For substrates sensitive to strong acids, coupling agents can also be used, similar to amide synthesis, by substituting the amine with an alcohol.

Step-by-Step Methodology:

  • Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol) (used as solvent).

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the mixture to reflux (60-80 °C) and stir for 4-8 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Reagent TypeExamples for Library DiversityRationale
Simple Alcohols Methanol, Ethanol, IsopropanolIncreases lipophilicity and serves as a simple prodrug strategy.
Functionalized Alcohols 2-Methoxyethanol, Benzyl alcoholIntroduces additional functionality for potential secondary interactions.

Table 2: Representative alcohols for ester library synthesis.

Protocol 3: Synthesis of N-Substituted Amide Derivatives

This protocol outlines the mono-N-alkylation of the primary amide functional group[16].

Step-by-Step Methodology:

  • To a solution of this compound derivative (e.g., the methyl ester from Protocol 2 to protect the carboxylic acid) (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired alkylating agent (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solution and purify the crude product by silica gel column chromatography.

  • If desired, the ester protecting group can be hydrolyzed under basic conditions (e.g., LiOH in THF/H2O) to yield the N-substituted carboxylic acid.

Part 3: Biological Screening Cascade

A tiered approach to biological screening is recommended to efficiently identify promising compounds from the synthesized library. High-throughput screening (HTS) allows for the rapid evaluation of thousands of compounds against biological targets[13].

Proposed Screening Funnel

G cluster_0 Tier 1: Primary Screening (High-Throughput) cluster_1 Tier 2: Secondary Screening & Hit Confirmation cluster_2 Tier 3: Lead Optimization AntiInflammatory Anti-inflammatory Assay (e.g., COX-2 Inhibition) DoseResponse Dose-Response & IC50/MIC Determination AntiInflammatory->DoseResponse Anticancer Anticancer Assay (e.g., MTT on NCI-60 Panel) Anticancer->DoseResponse Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Antimicrobial->DoseResponse Selectivity Selectivity Profiling (e.g., COX-1 vs. COX-2) DoseResponse->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR ADMET In Vitro ADMET Profiling SAR->ADMET

Caption: A tiered biological screening cascade.

Protocol 4: In Vitro Anti-inflammatory Assay (Carrageenan-induced Paw Edema Model)

This widely used in vivo model is suitable for evaluating the anti-inflammatory potential of synthesized compounds[17][18][19].

Step-by-Step Methodology:

  • Acclimatize male Wistar rats (150-200 g) for one week.

  • Divide animals into groups (n=6): Vehicle control, standard drug (e.g., Phenylbutazone), and test compound groups (at various doses).

  • Administer the test compounds or vehicle orally 1 hour before carrageenan injection.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Protocol 5: Anticancer Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines[20]. Screening against a panel of cell lines, such as the NCI-60 or those available from ATCC, can provide initial insights into the spectrum of activity[21][22].

Step-by-Step Methodology:

  • Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized derivatives (typically in a range from 0.01 to 100 µM) for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Protocol 6: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains[23][24][25].

Step-by-Step Methodology:

  • Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

  • To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells with no visible growth onto agar plates and incubate for another 24 hours. The MBC is the lowest concentration that results in no growth on the agar plates.

Part 4: Data Analysis and Hit-to-Lead Progression

The data generated from the screening cascade should be carefully analyzed to establish a Structure-Activity Relationship (SAR)[26]. By comparing the chemical modifications with the corresponding biological activities, key structural features required for potency and selectivity can be identified. Promising "hits" (compounds with significant activity and favorable initial profiles) can then be selected for further lead optimization, which may involve additional rounds of synthesis and more in-depth biological and pharmacokinetic testing.

References

  • Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. Available from: [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]

  • Tiwari, D., et al. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271. Available from: [Link]

  • Fisher Scientific. Amide Synthesis. Available from: [Link]

  • AAPPTEC. Coupling Reagents. Available from: [Link]

  • Crown Bioscience. (2022, June 27). Cancer Cell Line Screening: A Compass for Drug Discovery. Available from: [Link]

  • IT Medical Team. SYNTHESIS AND PHARMACOLOGICAL SCREENING OF NSUBSTITUTED ANTHRANI. Available from: [Link]

  • Hypha Discovery. (2022, July 20). Bioisosteres that influence metabolism. Available from: [Link]

  • Abusabra, A. A., & El-Dahshan, O. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science OA, 3(4), FSO234. Available from: [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available from: [Link]

  • Wang, K., et al. (2015). Cancer Cell Line Panels Empower Genomics-Based Discovery of Precision Cancer Medicine. Journal of the National Cancer Institute, 107(2), dju408. Available from: [Link]

  • International Journal of Drug Development & Research. (2011, June 15). synthesis and pharmacological screening of n- substituted anthranilic acid derivatives. Available from: [Link]

  • Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. Available from: [Link]

  • El-Daly, S. M., et al. (2016). An Unbiased Oncology Compound Screen to Identify Novel Combination Strategies. Molecular Cancer Therapeutics, 15(6), 1235-1247. Available from: [Link]

  • PharmaLegacy. Human Cancer Cell Panel. Available from: [Link]

  • Kumar, P., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(27), 151996. Available from: [Link]

  • Yenepoya (Deemed to be University). (2024, July 30). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Available from: [Link]

  • Bio-protocol. 2.4. In Vitro Antimicrobial Activity Assay. Available from: [Link]

  • Chem.libretexts.org. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Available from: [Link]

  • Lund University. Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. Available from: [Link]

  • Zhang, P., et al. (2004). Design, synthesis, and SAR of anthranilamide-based factor Xa inhibitors with improved functional activity. Bioorganic & Medicinal Chemistry Letters, 14(4), 989-993. Available from: [Link]

  • Mathew, B., et al. (2024). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 29(5), 989. Available from: [Link]

  • Vaia. Problem 29 Steric, electronic, lipophilic, .... Available from: [Link]

  • Wang, M., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2058-2073. Available from: [Link]

  • Taylor & Francis Online. (2021, October 11). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Available from: [Link]

  • Chen, H.-H., et al. (2025). Brønsted Acid-Catalyzed Atroposelective Coupling of Carboxylic Acids with Amines and Alcohols via Ynamide Mediation. Angewandte Chemie International Edition. Available from: [Link]

  • ResearchGate. (2024, April 26). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available from: [Link]

  • Slideshare. Lipophilicity in the context of molecular design. Available from: [Link]

  • Drug Hunter. (2023, April 1). Principles of Drug Design: How to Leverage Ligand-Receptor Molecular Interactions. Available from: [Link]

  • Fiveable. (2025, August 15). N-substituted Amides Definition. Available from: [Link]

  • Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Available from: [Link]

  • Royal Society of Chemistry. (2023, May 17). Chapter 12: Drug–Target Interactions. Available from: [Link]

  • Organic Chemistry Portal. Substituted amide synthesis by amidation. Available from: [Link]

  • Chou, Y.-L., et al. (2003). Structure-activity relationships of substituted benzothiophene-anthranilamide factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(3), 507-511. Available from: [Link]

  • Semantic Scholar. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available from: [Link]

  • Sciforum. (2023, March 1). Research into New Molecules with Anti-Inflammatory Activity. Available from: [Link]

  • ResearchGate. Selective Esterification of Nonconjugated Carboxylic Acids in the Presence of Conjugated or Aromatic Carboxylic Acids under Mild Conditions. Available from: [Link]

  • PubMed. (2021, December 15). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Selective activation of primary carboxylic acids by electron-rich triarylbismuthanes. Application to amide and ester synthesis under neutral conditions. Available from: [Link]

  • Cognito. Reactions of the Amides Revision notes. Available from: [Link]

  • Drug Design Org. Structure Activity Relationships (SAR). Available from: [Link]

  • Organic Chemistry Portal. (2006, May 29). Preparation and Reactions of Carboxylic Acids, Esters and Amides. Available from: [Link]

  • GARDP Revive. Structure-activity relationship (SAR). Available from: [Link]

  • Chemguide. the preparation of amides. Available from: [Link]

  • CDD Vault. (2025, June 3). SAR: Structure Activity Relationships. Available from: [Link]

Sources

Mastering the Purification of 2-{[2-(Aminocarbonyl)anilino]carbonyl}benzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of effective techniques for the purification of 2-{[2-(Aminocarbonyl)anilino]carbonyl}benzoic acid. This document moves beyond a simple recitation of steps, delving into the underlying chemical principles and providing a robust framework for selecting and optimizing a purification strategy tailored to this specific molecule.

Introduction: Understanding the Molecule and Its Synthetic Context

This compound is a molecule of significant interest, often synthesized through the reaction of phthalic anhydride with 2-aminobenzamide. This synthetic route, while effective, can introduce a variety of impurities that must be removed to ensure the compound's suitability for downstream applications.

The key to effective purification lies in understanding the physicochemical properties of the target molecule in relation to its potential impurities. This compound possesses a carboxylic acid group, making it acidic. It also contains two amide functional groups. Its aromatic nature influences its solubility in organic solvents.

Potential Impurities:

A thorough purification strategy must account for the following likely contaminants:

  • Unreacted Starting Materials:

    • Phthalic anhydride

    • 2-Aminobenzamide

  • Side-Products:

    • Phthalic acid (from hydrolysis of phthalic anhydride)

  • Solvent Residues:

    • Residual solvents from the reaction or initial work-up.

A successful purification protocol will exploit the differences in acidity and solubility between the target compound and these impurities.

Purification Strategies: A Multi-pronged Approach

No single purification method is universally optimal. The choice of technique, or combination of techniques, will depend on the scale of the purification, the nature and quantity of the impurities, and the desired final purity. This guide will detail three primary methods:

  • Acid-Base Extraction: A powerful technique for separating acidic compounds from neutral and basic impurities.

  • Recrystallization: A classic and highly effective method for purifying solid crystalline compounds.

  • Silica Gel Column Chromatography: A versatile technique for separating compounds based on their polarity.

Method 1: Purification by Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group on the target molecule to separate it from non-acidic impurities. The fundamental principle is the conversion of the water-insoluble carboxylic acid into its water-soluble salt form by treatment with a base.[1][2]

Causality of Experimental Choices:
  • Choice of Organic Solvent: A water-immiscible organic solvent is required to dissolve the crude product. Diethyl ether or ethyl acetate are common choices due to their good dissolving power for many organic compounds and their immiscibility with water.

  • Choice of Base: A weak base, such as sodium bicarbonate (NaHCO₃), is typically sufficient to deprotonate the carboxylic acid without hydrolyzing the amide bonds.[3] Using a strong base like sodium hydroxide (NaOH) could risk cleaving the amide linkages, especially with heating.

  • Acidification: A strong acid, such as hydrochloric acid (HCl), is used to protonate the carboxylate salt, causing the purified this compound to precipitate out of the aqueous solution.[1]

Experimental Workflow Diagram:

AcidBaseExtraction cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Product (in Diethyl Ether) Wash1 Wash with NaHCO3 (aq) Crude->Wash1 Add NaHCO3 solution & Shake Organic_Impurities Neutral & Basic Impurities (in Diethyl Ether) Wash1->Organic_Impurities Separate Layers Aqueous_Extract Aqueous Layer (Sodium Salt of Product) Wash1->Aqueous_Extract Separate Layers Dry Dry with Na2SO4 Organic_Impurities->Dry Evaporate Evaporate Solvent Dry->Evaporate Pure_Neutral_Basic Isolated Neutral/ Basic Impurities Evaporate->Pure_Neutral_Basic Acidify Acidify with HCl (aq) Aqueous_Extract->Acidify Dropwise addition Precipitate Precipitate Formation Acidify->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash_Solid Wash with Cold Water Filter->Wash_Solid Dry_Solid Dry Solid Wash_Solid->Dry_Solid Pure_Product Purified Product Dry_Solid->Pure_Product

Caption: Workflow for Acid-Base Extraction.

Detailed Protocol for Acid-Base Extraction:
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The aqueous layer, containing the sodium salt of the target compound, will typically be the bottom layer (confirm by adding a few drops of water). Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: To ensure complete extraction, add a fresh portion of the sodium bicarbonate solution to the organic layer, shake, and combine the aqueous layers.

  • Backwash (Optional): To remove any neutral or basic impurities that may have been carried over, wash the combined aqueous extracts with a small portion of fresh diethyl ether. Discard the ether wash.

  • Precipitation: Cool the aqueous solution in an ice bath and slowly add 6M hydrochloric acid dropwise while stirring until the solution is acidic (test with pH paper). A precipitate of the purified product should form.[1]

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Method 2: Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid compounds, based on the principle that the solubility of a compound in a solvent increases with temperature.[4] A suitable solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.

Causality of Experimental Choices:
  • Solvent Selection: The ideal recrystallization solvent should:

    • Readily dissolve the target compound at its boiling point.

    • Have low solubility for the target compound at low temperatures.

    • Either not dissolve impurities at all or dissolve them very well even at low temperatures.

    • Be chemically inert towards the target compound.

    • Have a relatively low boiling point for easy removal.

For this compound, its polarity suggests that polar solvents would be good candidates. Based on the purification of similar compounds, a mixed solvent system is often effective.[5][6] A good starting point would be a mixture of a more polar solvent in which the compound is soluble (e.g., acetone, ethanol, or ethyl acetate) and a less polar solvent in which it is less soluble (e.g., hexanes, diethyl ether, or water).[7] One documented recrystallization of a similar compound utilized a mixture of acetone and diethyl ether.[5]

Experimental Workflow Diagram:

Recrystallization Start Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Hot_Filter Hot Gravity Filtration (if insoluble impurities are present) Dissolve->Hot_Filter Cool Slow Cooling to Room Temperature Hot_Filter->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Crystallization Crystal Formation Ice_Bath->Crystallization Filter Vacuum Filtration Crystallization->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure_Crystals Purified Crystalline Product Dry->Pure_Crystals

Caption: General Recrystallization Workflow.

Detailed Protocol for Recrystallization:
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, acetone, ethyl acetate, water) and mixed solvent systems to identify a suitable system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen recrystallization solvent. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Table 1: Recrystallization Solvent Systems for Aromatic Carboxylic Acids

Solvent SystemRationale
Ethanol/WaterGood for moderately polar compounds. The compound is dissolved in hot ethanol, and water is added until the solution becomes cloudy, then redissolved with a little more ethanol.
Acetone/Diethyl EtherA documented system for a similar compound, good for compounds soluble in acetone but less so in the more non-polar ether.[5]
Ethyl Acetate/HexaneA common system for compounds of intermediate polarity.

Method 3: Purification by Silica Gel Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (in this case, silica gel) and their solubility in a mobile phase (the eluent).[10] More polar compounds will adhere more strongly to the polar silica gel and elute later, while less polar compounds will travel down the column more quickly.

Causality of Experimental Choices:
  • Stationary Phase: Silica gel is the standard choice for most organic compounds due to its polarity and ability to separate a wide range of molecules.[10]

  • Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A mixture of a less polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. For acidic compounds like the target molecule, adding a small amount of acetic acid to the eluent can improve peak shape and reduce tailing.

  • Loading Technique: The crude sample can be loaded onto the column either as a concentrated solution or adsorbed onto a small amount of silica gel (dry loading). Dry loading is often preferred for less soluble compounds.

Experimental Workflow Diagram:

ColumnChromatography Start Crude Product Load_Sample Load Sample onto Column Start->Load_Sample Prepare_Column Pack Silica Gel Column Prepare_Column->Load_Sample Elute Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions TLC_Analysis Analyze Fractions by TLC Collect_Fractions->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Evaporate_Solvent Evaporate Solvent Combine_Fractions->Evaporate_Solvent Pure_Product Purified Product Evaporate_Solvent->Pure_Product

Caption: Workflow for Column Chromatography.

Detailed Protocol for Column Chromatography:
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate) and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel bed. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Begin eluting the column with the initial low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.

Table 2: Typical Parameters for Column Chromatography

ParameterRecommended Conditions
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Gradient of Hexane/Ethyl Acetate (e.g., starting with 9:1 and gradually increasing to 1:1 or higher) with 0.5% acetic acid.
Monitoring TLC with UV visualization (254 nm)

Purity Assessment

After purification, it is crucial to assess the purity of the this compound. The following techniques are recommended:

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The purification of this compound is a critical step in its synthesis and application. By understanding the chemical nature of the target molecule and its potential impurities, researchers can select and implement an effective purification strategy. Acid-base extraction offers a robust method for removing non-acidic contaminants, while recrystallization provides a powerful means of obtaining highly crystalline, pure material. For more challenging separations, silica gel column chromatography offers a high degree of resolution. A combination of these techniques, coupled with rigorous purity assessment, will ensure the isolation of high-quality this compound for any research or development endeavor.

References

  • Pawar, T. B., et al. (2017). Synthesis, Characterization and DFT Studies of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids. Journal of Chemical, Biological and Physical Sciences, 7(1), 185-196.
  • Zhang, Y., et al. (2017). The solubility of benzoic acid in seven solvents.
  • University of Rochester, Department of Chemistry. (n.d.).
  • LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(Benzylcarbamoyl)benzoic Acid.
  • Alfa Chemistry. (n.d.).
  • Wikipedia. (2023, November 29). Acid-base extraction.
  • University of California, Davis. (n.d.).
  • Massachusetts Institute of Technology. (n.d.).
  • Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions.
  • University of Missouri-St. Louis. (n.d.).
  • Wikipedia. (2024, February 14). Benzoic acid.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • University of Rochester, Department of Chemistry. (n.d.).
  • The Ohio State University. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Hub: Characterization of Complex Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Characterization Support Center. Current Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

Characterizing complex benzoic acid derivatives presents a unique paradox: the core moiety is structurally simple, yet its behavior in analytical systems is notoriously deceptive. As researchers, we often encounter "invisible" protons in NMR, elusive molecular ions in MS, and persistent peak tailing in HPLC.

This guide is not a textbook; it is a troubleshooting engine designed to resolve the specific physicochemical anomalies inherent to this class of compounds. We focus on the causality of failure—why the molecule behaves this way—and provide self-validating protocols to fix it.

Module 1: NMR Spectroscopy Troubleshooting

Core Challenge: The "Disappearing" Carboxyl Proton and Rotameric Broadening.

Issue 1: The Invisible or Broad Carboxyl Proton

Symptom: You have synthesized a benzoic acid derivative, but the characteristic singlet at ~10–13 ppm is either absent or extremely broad in


.
Root Cause:  In non-polar solvents like Chloroform-d (

), benzoic acids form stable, cyclic hydrogen-bonded dimers. This rapid exchange between monomer and dimer broadens the signal, often into the baseline. Furthermore, trace water in

facilitates proton exchange, wiping out the signal entirely.

Troubleshooting Protocol:

  • The DMSO Switch: Dissolve the sample in DMSO-

    
    .[1] DMSO is a strong hydrogen bond acceptor; it disrupts the acid-acid dimer and forms a strong Acid-H···DMSO complex.
    
    • Result: The proton exchange slows down, and the peak sharpens and shifts downfield (often to 12–14 ppm).

  • The D2O Shake (Validation): If a peak appears in DMSO, add 1-2 drops of

    
     to the tube and re-acquire.
    
    • Result: The peak must disappear. If it remains, it is not your exchangeable acid proton.

Issue 2: Split Peaks or "Messy" Aromatics (Rotamers)

Symptom: The aromatic region shows split signals or broad humps, particularly for ortho-substituted derivatives (e.g., o-nitro, o-halo, or bulky o-alkyl groups). Root Cause: Steric hindrance prevents free rotation of the carboxyl group or the ortho-substituent relative to the benzene ring. You are observing distinct rotamers on the NMR timescale.

Troubleshooting Protocol:

  • Variable Temperature (VT) NMR: Heat the probe to 353 K (80°C) in DMSO-

    
    .
    
    • Result: If the peaks coalesce into sharp singlets/doublets, you have confirmed rotamers. If they remain complex, you likely have a mixture of regioisomers.

Data Summary: Solvent Effects on Chemical Shift

FeatureBehavior in

Behavior in DMSO-

Mechanistic Reason
-COOH Proton Broad/Invisible (10-12 ppm)Sharp Singlet (12-14 ppm)Dimer disruption; H-bonding with solvent.
Peak Shape Variable (Concentration dependent)Sharp (Concentration independent)Monomeric species dominates in DMSO.
Solubility Low for polar derivativesHighDielectric constant differences.[2]

Workflow Visualization: NMR Decision Tree

NMR_Workflow Start Start: Undefined -COOH Signal SolventCheck Current Solvent: CDCl3? Start->SolventCheck SwitchDMSO Switch to DMSO-d6 SolventCheck->SwitchDMSO Yes PeakAppears Peak Appears (12-14 ppm)? SwitchDMSO->PeakAppears D2O_Test Perform D2O Shake Test PeakAppears->D2O_Test Yes VT_NMR Run VT-NMR (353 K) PeakAppears->VT_NMR No / Broad Aromatics RotamerConfirm Peaks Coalesce: Rotamers Confirmed VT_NMR->RotamerConfirm IsomerSuspect Peaks Distinct: Regioisomers Suspected VT_NMR->IsomerSuspect

Caption: Logic flow for resolving missing protons and peak splitting in benzoic acid derivatives.

Module 2: Mass Spectrometry (MS) Anomalies

Core Challenge: The "Missing" Molecular Ion and Decarboxylation.

Issue 1: The Case of the Missing Parent Ion

Symptom: In ESI(-) mode, the base peak is [M-45] or [M-44], and the molecular ion


 is weak or absent.
Root Cause:  Benzoic acid derivatives are prone to Thermal Decarboxylation  in the ESI source. The carboxylate anion 

loses

(44 Da) to form a phenyl anion

. This is often mistaken for an impurity.

Troubleshooting Protocol:

  • Source Temperature Reduction: Lower the desolvation temperature (e.g., from 350°C to 150°C) and reduce the cone voltage.

    • Result: If the

      
       intensity increases relative to the 
      
      
      
      peak, the loss is thermal/source-induced, not a synthesis impurity.
  • Mode Switching: While ESI(-) is standard for acids, switching to ESI(+) can sometimes preserve the carboxylic acid if it can form stable adducts (e.g.,

    
     or 
    
    
    
    ).
Issue 2: Distinguishing Ortho-Isomers (The NGP Effect)

Symptom: You cannot distinguish ortho-substituted benzoic acids from para-isomers using standard MS/MS. Insight: Ortho-substituted derivatives often exhibit Gas-Phase Neighboring Group Participation (NGP) .[3] For example, if you have an ortho-nucleophile (like a nitro or methoxy group), it can interact with the carboxyl center during fragmentation, leading to specific neutral losses (e.g., loss of


 or alcohols) that are mechanistically impossible for para-isomers [1].
Module 3: HPLC/UPLC Separation Challenges

Core Challenge: Peak Tailing and Retention Shifts.

Issue 1: Severe Peak Tailing

Symptom: The benzoic acid peak looks like a "shark fin" (Asymmetry factor > 1.5). Root Cause:

  • Ionization State: If the mobile phase pH is near the pKa (typically 4.0–4.5 for benzoic acids), the molecule exists as a mixture of neutral acid and ionized carboxylate. These two species interact differently with the stationary phase, causing band broadening.

  • Silanol Interaction: The ionized carboxylate (

    
    ) can be repelled by residual silanols on the silica support (if uncharged) or interact with metal impurities.
    

Troubleshooting Protocol:

  • The "Rule of 2": Adjust mobile phase pH to be at least 2 units below the pKa.

    • Action: Use 0.1% Formic Acid or TFA (pH ~2.0–2.5). This forces the equilibrium to the neutral, protonated form (

      
      ), which interacts cleanly with the C18 chain.
      
  • Column Selection: Switch to a "High Strength Silica" (HSS) or heavily end-capped column designed to withstand 100% aqueous conditions, as benzoic acids often elute early.

Workflow Visualization: LC Method Development

LC_Workflow Sample Acidic Sample Check_pKa Check pKa (typ. 4.2) Sample->Check_pKa Select_pH Set pH < 2.5 (TFA/Formic) Check_pKa->Select_pH Column_Choice Select End-Capped C18 Select_pH->Column_Choice Run Run Gradient Column_Choice->Run Result Symmetric Peak? Run->Result Success Method Validated Result->Success Yes Fail Tailing Persists Result->Fail No Add_Buffer Add Buffer (Ammonium Formate) Fail->Add_Buffer Add_Buffer->Run

Caption: Optimization pathway for suppressing ionization and eliminating tailing in acidic analytes.

References
  • Sheng, H. et al. (2018).[3] Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry.

  • Abraham, R. J. et al. (2006).[1] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.

  • Phenomenex Technical Guide. (2025). How to Reduce Peak Tailing in HPLC.

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing.

  • Reich, H. J. (University of Wisconsin). Structure Determination Using NMR: Carboxylic Acids. (Verified Educational Resource)

Sources

Technical Support Center: Optimizing HPLC Separation of 2-{[2-(Aminocarbonyl)anilino]carbonyl}benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic analysis of 2-{[2-(aminocarbonyl)anilino]carbonyl}benzoic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges associated with this analyte and the rationale behind the solutions. This guide is structured as a series of troubleshooting questions and answers to directly address the issues you may encounter in the lab.

Section 1: Understanding the Analyte

Before optimizing any separation, we must first understand the physicochemical characteristics of the molecule. The behavior of this compound in a reversed-phase HPLC system is dominated by its key structural features.

Q: What are the key structural features of this compound that influence its HPLC behavior?

A: The structure of the analyte contains several functional groups, but one, in particular, dictates the strategy for its separation: the carboxylic acid .

Chemical structure of this compoundFigure 1. Structure of this compound.[1]
  • Carboxylic Acid Group (-COOH): This is an acidic functional group. At a mobile phase pH above its dissociation constant (pKa), this group will lose a proton to become a negatively charged carboxylate (-COO⁻). This ionized form is significantly more polar (less hydrophobic) than the neutral form.[2][3] In reversed-phase HPLC, increased polarity leads to decreased retention. Therefore, controlling the ionization state of this group is the single most critical factor for achieving good retention and peak shape.

  • Amide Groups (-CONH₂ and -CONH-): These groups are polar and can participate in hydrogen bonding, but they are generally neutral and do not ionize under typical reversed-phase HPLC conditions. They contribute to the overall polarity of the molecule.

Analyte Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₅H₁₂N₂O₄[1]
Molecular Weight 284.27 g/mol [1]
Predicted XlogP 2.4[1]
Key Functional Group Carboxylic AcidN/A

Section 2: Foundational Method Development

A logical starting point is crucial for efficient method development. The following conditions are based on the principles of separating acidic aromatic compounds.

Q: What is a good starting point for developing a reversed-phase HPLC method for this compound?

A: A successful method hinges on suppressing the ionization of the carboxylic acid group to achieve adequate retention and symmetrical peak shape. This is known as the ion-suppression technique .[3][4] A low-pH mobile phase is therefore essential.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommendationRationale & Expert Notes
Column C18, 150 x 4.6 mm, 5 µmA standard C18 provides a non-polar stationary phase for good hydrophobic interaction. Using a modern, high-purity, end-capped silica column is critical to minimize secondary interactions with surface silanol groups, which can cause peak tailing.[5]
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric AcidThis creates an acidic mobile phase (pH approx. 2.5-3.0). Formic acid is volatile and ideal for LC-MS applications, while phosphoric acid is a stronger buffer for UV-only methods.[6][7]
Mobile Phase B Acetonitrile or MethanolAcetonitrile is often preferred for its lower viscosity and different selectivity compared to methanol.[8]
Gradient 5% to 95% B over 15 minutesA broad gradient is an excellent starting point to determine the approximate elution conditions. Once the retention time is known, the gradient can be narrowed and optimized.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CElevating temperature slightly above ambient improves viscosity and can sharpen peaks. Maintaining a constant temperature is crucial for reproducible retention times.
Detector UV at ~254 nm or Diode Array Detector (DAD)The aromatic rings in the structure will provide strong UV absorbance. A DAD is useful for checking peak purity.
Injection Volume 5-10 µLKeep the injection volume low initially to avoid overload.
Sample Diluent Mobile Phase (at initial conditions) or a similar mixtureMismatch between the sample solvent and the mobile phase can cause distorted peak shapes.

Section 3: Troubleshooting Common Chromatographic Issues

This section addresses the most frequent problems encountered during the analysis of acidic compounds like this compound.

Problem 1: Poor Peak Shape (Tailing)

Q: My peak for the analyte is tailing significantly. What are the likely causes and how do I fix it?

A: Peak tailing for an acidic compound is most often a chemical issue, not a hardware problem. The two primary causes are:

  • Incomplete Ion Suppression: The mobile phase pH is too high and close to the analyte's pKa, causing a mixed population of ionized and non-ionized molecules during elution.[9][10]

  • Secondary Silanol Interactions: The ionized form of the analyte (-COO⁻) can interact with any exposed, acidic silanol groups (-Si-OH) on the silica surface of the HPLC column, creating a secondary, undesirable retention mechanism.[11][12]

Below is a logical workflow to diagnose and solve peak tailing.

G start Peak Tailing Observed check_pH Is Mobile Phase pH < 3.0? start->check_pH lower_pH Action: Lower pH (e.g., use 0.1% TFA or H₃PO₄) Ensure pH is ~2 units below pKa. check_pH->lower_pH No check_column Are you using a modern, high-purity, end-capped C18 column? check_pH->check_column Yes end Symmetrical Peak Achieved lower_pH->end change_column Action: Switch to a high-purity, base-deactivated, or end-capped column. check_column->change_column No check_buffer Is buffer concentration sufficient (e.g., >10 mM)? check_column->check_buffer Yes change_column->end increase_buffer Action: Increase buffer concentration (e.g., 25 mM) to improve pH stability. check_buffer->increase_buffer No check_buffer->end Yes increase_buffer->end

Caption: Troubleshooting workflow for peak tailing.
Problem 2: Inadequate Retention (Analyte Elutes Too Early)

Q: My compound is eluting at or near the void volume (t₀). How do I increase its retention time?

A: This is a clear indication that the analyte is too polar under the current conditions and has minimal interaction with the C18 stationary phase. The solution is to make the analyte more hydrophobic (less polar).

  • Confirm Ion Suppression: As with peak tailing, the primary cause is often a lack of ion suppression. The ionized carboxylate form (-COO⁻) is highly polar and will be repelled by the non-polar stationary phase. Ensure your mobile phase pH is low (pH 2.5-3.0) to fully protonate the carboxylic acid. The relationship between pH, ionization, and retention is fundamental.[2][13]

  • Decrease Organic Content: In reversed-phase HPLC, water is the "weak" solvent and the organic modifier (acetonitrile/methanol) is the "strong" solvent.[8] Reducing the percentage of the organic modifier in your mobile phase will increase the retention time of all non-polar and moderately polar compounds. If using a gradient, decrease the starting percentage of Mobile Phase B.

G cluster_high_ph High pH (e.g., pH 7) cluster_low_ph Low pH (e.g., pH 2.5) mol_high mol_high result_high Result: Poor Retention (Elutes Early) mol_high->result_high mol_low mol_low result_low Result: Good Retention (Elutes Later) mol_low->result_low

Caption: Effect of pH on analyte ionization and retention.
Problem 3: Poor Resolution from Impurities

Q: I can't separate my main peak from a nearby impurity. What parameters can I adjust to improve resolution (Rs)?

A: Resolution is a function of efficiency (N), retention (k), and selectivity (α). Assuming you have decent retention and peak shape, improving selectivity is the most powerful way to resolve co-eluting peaks.

Table 2: Strategies to Improve Selectivity

Parameter to ChangeHow to Change ItRationale
Organic Modifier Switch from Acetonitrile to Methanol (or vice-versa).Acetonitrile and methanol have different solvent properties and interact with analytes differently, which can significantly alter elution order and spacing between peaks.[8]
Mobile Phase pH Make small, controlled adjustments to the pH (e.g., from 2.8 to 3.2).If an impurity has a slightly different pKa from your main analyte, changing the pH can alter their relative ionization and thus their relative retention, potentially resolving them.
Gradient Slope Decrease the steepness of the gradient around the elution time of the target peak (i.e., make it shallower).A shallower gradient increases the separation time between peaks, which can improve resolution.
Problem 4: Unstable Retention Times

Q: My retention times are drifting between injections. What's causing this instability?

A: Retention time instability is a common problem that points to a lack of system equilibrium or changing conditions.

  • Insufficient Column Equilibration: Before starting a run, always ensure the column is fully equilibrated with the initial mobile phase conditions. For a 150 x 4.6 mm column, flushing with 10-15 column volumes (approx. 15-25 mL) is a good practice.

  • Unbuffered Mobile Phase: If you are simply adding acid (e.g., 0.1% formic acid) but not using a true buffer (like a phosphate or acetate buffer), the mobile phase has limited capacity to resist pH changes.[8] The introduction of your sample, especially if it's dissolved in a different pH diluent, can cause local pH shifts at the column head, leading to fluctuating retention times.

  • Temperature Fluctuations: Ensure your column compartment temperature is stable. Fluctuations in ambient lab temperature can affect mobile phase viscosity and retention times if a column heater is not used.

Section 4: FAQs & Protocols

Q: Why is a buffer necessary? Can't I just add 0.1% formic acid?

A: While adding 0.1% formic acid creates an acidic mobile phase, it is not a true buffer. A buffer is a solution of a weak acid and its conjugate base, which resists changes in pH.[8] An unbuffered acidic mobile phase is susceptible to pH shifts when the sample is injected, which can lead to retention time instability and peak shape issues, especially if the method needs to be highly robust and reproducible. For routine analysis, 0.1% acid is often sufficient, but for method validation and high-precision assays, a formal buffer is recommended.

Q: How do I prepare a buffered mobile phase?

A: Here is a protocol for preparing a 25 mM potassium phosphate buffer at pH 3.0.

Protocol: Preparation of 1L of 25 mM Phosphate Buffer (pH 3.0)

  • Weigh Reagent: Weigh out approximately 3.4 g of monobasic potassium phosphate (KH₂PO₄) and add it to a 1L beaker or volumetric flask.

  • Dissolve: Add ~950 mL of HPLC-grade water and stir until the salt is fully dissolved.

  • pH Adjustment: Place a calibrated pH electrode in the solution. Slowly add 85% phosphoric acid (H₃PO₄) dropwise while stirring until the pH meter reads 3.0.

  • Bring to Volume: Transfer the solution to a 1L volumetric flask and add HPLC-grade water to the mark.

  • Filter: Filter the buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates and degas the solution. This is a critical step to prevent pump and column blockage.

  • Mix with Organic: This aqueous buffer is your Mobile Phase A. It will be mixed with your organic Mobile Phase B by the HPLC pump. Never add organic solvent to the buffer before filtering.

References

  • Veeprho. (2025, February 1).
  • YMC. (n.d.).
  • Dolan, J. W. (2026, February 11). Back to Basics: The Role of pH in Retention and Selectivity.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Biotage. (2023, January 24).
  • Shimadzu. (2022, August 26). HPLC Troubleshooting - Tailing Peaks.
  • Chrom Tech, Inc. (2025, October 28).
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 2-((2-(AMINOCARBONYL)ANILINO)CARBONYL)BENZOIC ACID.
  • SIELC Technologies. (n.d.). Separation of 2-((2-Aminobenzoyl)amino)benzoic acid on Newcrom R1 HPLC column.
  • SIELC Technologies. (2018, February 16). Benzoic acid, 2-(aminocarbonyl)-.
  • Crawford Scientific. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.

Sources

Technical Support Center: Experimental Integrity of 2-{[2-(Aminocarbonyl)anilino]carbonyl}benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-{[2-(Aminocarbonyl)anilino]carbonyl}benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability and integrity of this molecule throughout your experimental workflows. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights for structurally related compounds.

Understanding the Molecule: Potential Degradation Hotspots

This compound possesses several functional groups that can be susceptible to degradation under certain experimental conditions. The primary points of vulnerability are the two amide bonds and the carboxylic acid group. Understanding these potential degradation pathways is the first step in prevention.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment. A recommended storage temperature is between 2-8°C. The compound is described as slightly hygroscopic, so minimizing moisture exposure is critical to prevent caking and potential hydrolysis.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) is also a good practice, especially for long-term storage, to prevent oxidative degradation.

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows down potential degradation reactions.
Atmosphere Inert gas (Argon, Nitrogen)Prevents oxidation.
Light Amber vial or dark locationPrevents photodegradation.
Moisture Tightly sealed container with desiccantPrevents hydrolysis and caking.[1]

Q2: How should I prepare stock solutions of this compound?

A2: The choice of solvent is critical. Due to the presence of amide and carboxylic acid groups, the pH of the solvent can significantly impact stability. It is advisable to use anhydrous, high-purity solvents. For initial solubilization, aprotic polar solvents like DMSO or DMF are often used. For aqueous buffers, prepare the solution fresh before each experiment. If storage of aqueous solutions is unavoidable, flash-freeze aliquots and store them at -80°C. Avoid repeated freeze-thaw cycles.

Experimental Conditions

Q3: My experiments are run at 37°C. Is thermal degradation a concern?

A3: While the molecule is generally stable at this temperature for short durations, prolonged incubation can increase the rate of hydrolysis, especially at non-neutral pH. For experiments lasting several hours or days, it is recommended to include a time-course stability study to assess the extent of degradation under your specific experimental conditions. Under high heat, decomposition products can include carbon monoxide and other toxic substances.[1]

Q4: Can the pH of my buffer system affect the stability of the compound?

A4: Absolutely. Both acidic and basic conditions can catalyze the hydrolysis of the amide bonds. A pH range of 6.0-7.5 is generally recommended to minimize this risk. Strong acids and strong bases are considered incompatible materials.[2][3] If your experimental protocol requires a pH outside of this range, it is crucial to perform a stability assessment.

Q5: Is the compound sensitive to light?

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, suggesting potential causes and solutions.

Issue 1: Inconsistent or lower-than-expected experimental results over time.

  • Potential Cause: Degradation of the compound in your stock solution or during the experiment.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare a fresh stock solution and compare its performance to the old one.

    • Analytical Confirmation: If possible, analyze the aged stock solution using High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation products. A simple method would involve a reverse-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid), monitoring at a UV wavelength determined by the compound's absorbance spectrum.[5]

    • Experimental Conditions Review: Assess the pH, temperature, and light exposure in your experimental setup. Consider including stabilizing agents if compatible with your system.

Issue 2: Appearance of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS).

  • Potential Cause: The compound is degrading into one or more smaller molecules. The most likely degradation pathway is hydrolysis of the amide bonds.

  • Troubleshooting Workflow:

    G start Unexpected Peaks Observed check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage check_exp Review Experimental Conditions (pH, Temp, Duration) start->check_exp analyze_deg Identify Degradation Products (LC-MS/MS) check_storage->analyze_deg check_exp->analyze_deg hydrolysis Hypothesize Hydrolysis (Amide Bond Cleavage) analyze_deg->hydrolysis optimize Optimize Conditions (Fresh Solutions, pH Control, Lower Temp) hydrolysis->optimize end Consistent Results optimize->end

    Caption: Troubleshooting workflow for identifying degradation.

Issue 3: Poor solubility or precipitation of the compound during experiments.

  • Potential Cause: While not a degradation issue itself, poor solubility can lead to inconsistent results. The protonation state of the carboxylic acid is pH-dependent, affecting solubility.

  • Troubleshooting Steps:

    • pH Adjustment: Slightly adjusting the pH of your buffer (while staying within the stability range of 6.0-7.5) may improve solubility.

    • Co-solvents: If your experimental system allows, the addition of a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) can enhance solubility. Ensure the co-solvent does not interfere with your assay.

Potential Degradation Pathways and Prevention

The primary degradation mechanisms to consider are hydrolysis, photodegradation, and oxidation.

Hydrolysis

Hydrolysis is the most probable degradation pathway, involving the cleavage of one or both amide bonds. This can be catalyzed by acidic or basic conditions.

Hydrolysis Compound Compound Products1 Phthalamic Acid + 2-Aminobenzamide Compound->Products1 Hydrolysis (Amide 1) Products2 Phthalic Acid + Anthranilamide Compound->Products2 Hydrolysis (Amide 2)

Caption: Potential hydrolytic degradation pathways.

Prevention:

  • Maintain the pH of aqueous solutions between 6.0 and 7.5.

  • Use fresh solutions for each experiment.

  • Store stock solutions under anhydrous conditions.

Photodegradation

UV light can potentially induce decarboxylation, leading to the loss of the carboxylic acid group.

Prevention:

  • Work in a low-light environment.

  • Use amber-colored vials or wrap containers in aluminum foil.

  • Avoid unnecessary exposure to fluorescent lighting and sunlight.

Analytical Methods for Stability Assessment

To quantitatively assess the stability of this compound in your specific experimental matrix, the following analytical techniques are recommended.

Analytical TechniquePurposeTypical Setup
High-Performance Liquid Chromatography (HPLC) with UV Detection Quantify the parent compound and detect major degradation products.Reverse-phase C18 column, gradient elution with acidified water and acetonitrile.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identify the molecular weights of degradation products to confirm degradation pathways.Coupled to an HPLC system, allowing for the separation and identification of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Characterize the structure of degradation products if they can be isolated.Provides detailed structural information.

References

  • American International Chemical, Inc. - Parr Instrument Company. (n.d.).
  • Fisher Scientific. (2025).
  • CloudSDS. (2024). Benzoic Acid Hazards and How to Manage Them.
  • Alpha Resources. (2021).
  • Carl ROTH. (2015).
  • Breda, S., Reva, I., Lapinski, L., & Fausto, R. (2004). Photo-Isomerization and Decarboxilation of 2-Amino-5-Chlorobenzoic Acid in Argon Matrix. Phys. Chem. Chem. Phys., 6, 929-937.
  • Li, Y., et al. (2020).

Sources

Technical Guide: Scaling Up the Synthesis of 2-{[2-(Aminocarbonyl)anilino]carbonyl}benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

This guide addresses the scale-up challenges for 2-{[2-(Aminocarbonyl)anilino]carbonyl}benzoic acid (also known as N-(2-carbamoylphenyl)phthalamic acid).

This molecule is the kinetic product resulting from the nucleophilic attack of anthranilamide (2-aminobenzamide) on phthalic anhydride. The primary challenge in scaling this reaction is preventing the thermodynamic cyclization into the imide (phthaloylanthranilamide) or the dehydration to quinazolinone derivatives.

The Reaction Landscape

The synthesis relies on a nucleophilic acyl substitution (ring-opening) of a cyclic anhydride.

Key Reaction Equation:



  • Target: The open-ring carboxylic acid.

  • Critical Quality Attribute (CQA): Low levels of the cyclized imide impurity (<0.5%).

Reaction Mechanism & Pathway Analysis

The following diagram illustrates the competing pathways. In a scale-up scenario, heat transfer inefficiencies often trigger the "Unwanted Thermal Cyclization" pathway.

ReactionPathway cluster_conditions Process Control Zone Reactants Reactants (Phthalic Anhydride + Anthranilamide) Target TARGET PRODUCT 2-{[2-(Aminocarbonyl)anilino] carbonyl}benzoic acid Reactants->Target Nucleophilic Attack (Kinetic Control, <40°C) Imide IMPURITY (Imide) 2-(1,3-Dioxoisoindolin-2-yl) benzamide Target->Imide Thermal Cyclization (-H2O, >60°C) Quinazolinone IMPURITY (Dehydrated) Quinazolinone Derivative Imide->Quinazolinone High Temp / Acid Cat.

Figure 1: Reaction pathway highlighting the kinetic stability of the target acid versus the thermodynamic stability of the imide impurity.

Scalable Experimental Protocol

Methodology: Precipitation via Solvent Polarity Change. Rationale: Unlike acetic acid reflux methods (which promote cyclization), this protocol uses a polar aprotic solvent (Acetone or THF) to dissolve the anhydride, followed by reaction with the amine. The product, being less soluble than the reactants in this medium, precipitates out, driving the equilibrium forward and preventing over-reaction.

Materials Table
ReagentEquiv.RoleCritical Parameter
Phthalic Anhydride 1.05ElectrophileMust be free of phthalic acid (hydrolysis product).
Anthranilamide 1.00NucleophileParticle size affects dissolution rate.
Acetone (Dry) 10-12 VolSolventWater content <0.1% to prevent anhydride hydrolysis.
Toluene 2-3 VolAnti-solventOptional chase to maximize yield.
Step-by-Step Procedure (100g Scale Basis)
  • Reactor Preparation: Ensure the reactor is dry and purged with nitrogen. Moisture initiates competing hydrolysis.

  • Dissolution (Phthalic Anhydride):

    • Charge Acetone (1.0 L) to the reactor.

    • Add Phthalic Anhydride (113.5 g, 0.766 mol) .

    • Stir at 20–25°C until fully dissolved. Note: If solids remain, filter the solution to remove pre-existing phthalic acid.

  • Addition (Anthranilamide):

    • Add Anthranilamide (100.0 g, 0.734 mol) as a solid in portions or as a slurry in acetone over 30 minutes.

    • Exotherm Control: Maintain internal temperature <35°C .

  • Reaction Aging:

    • Stir the resulting slurry at 20–25°C for 4–6 hours.

    • Observation: The mixture will thicken significantly as the white product precipitates.

  • IPC (In-Process Control):

    • Sample the supernatant. HPLC should show <2% Anthranilamide remaining.

  • Isolation:

    • Cool the slurry to 0–5°C and hold for 1 hour.

    • Filter the solids.[1][2][3][4]

    • Wash: Displacement wash with cold Acetone (200 mL).

  • Drying:

    • Vacuum dry at 40°C maximum.

    • Warning: Exceeding 50°C during drying can trigger solid-state cyclization to the imide.

Troubleshooting Center (FAQs)

Issue 1: High Levels of Imide Impurity

Symptom: HPLC shows >1% of 2-(1,3-dioxoisoindolin-2-yl)benzamide. Root Cause: Thermal stress. The ring-closure is endothermic and acid-catalyzed. Fix:

  • Check Reaction Temp: Ensure the reaction never exceeded 40°C.

  • Check Drying Temp: Verify the vacuum oven did not overshoot 45°C.

  • Solvent Acidity: If using recycled acetone, check for acetic acid accumulation (which catalyzes cyclization).

Issue 2: Reactor Fouling / "Seizing Up"

Symptom: The slurry becomes too thick to stir (shear thickening). Root Cause: High solids loading of the bulky product. Fix:

  • Dilution: Increase solvent volume from 10V to 15V.

  • Engineering: Use an anchor impeller or helical ribbon agitator rather than a standard pitch blade turbine.

  • Intervention: Add Toluene (2-3V) to change the crystal morphology, often making the slurry more fluid.

Issue 3: Low Yield / High Mother Liquor Loss

Symptom: Yield is <85%. Root Cause: Solubility of the product in the chosen solvent system.[5] Fix:

  • Anti-solvent: After the reaction is complete, slowly add Toluene or Heptane (0.5 volumes relative to Acetone) to force precipitation.

  • Cooling: Ensure filtration happens at <5°C.

Engineering & Safety (Process Flow)

The following diagram outlines the physical unit operations and critical control points (CCPs).

ProcessFlow cluster_dry CRITICAL CONTROL POINT Prep 1. Reactor Prep (N2 Purge, Dry Acetone) Dissolution 2. Dissolution (Phthalic Anhydride + Acetone) Prep->Dissolution Addition 3. Controlled Addition (Anthranilamide) Dissolution->Addition Check Clarity Aging 4. Reaction Aging (20-25°C, 4-6h) Addition->Aging Exotherm <35°C Filtration 5. Filtration & Wash (Cold Acetone) Aging->Filtration IPC: SM <2% Drying 6. Vacuum Drying (Max 40°C) Filtration->Drying Wet Cake

Figure 2: Unit operation flow with defined Critical Control Points (CCPs) for temperature management.

References

  • Organic Syntheses, Coll.[6] Vol. 3, p. 151 (1955). Phthalimide synthesis via thermal cyclization. (Provides context on the thermodynamic product to avoid).

  • Bhat, S. et al. (2019). One-Pot Synthesis of 2-((2-Aminobenzoyl)amino)benzoic Acid Derivatives. Chinese Journal of Organic Chemistry. (Discusses the open-ring intermediate stability).

  • Vogel, A.I.Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedures for anhydride ring opening with amines).
  • Google Patents US2848488A. Crystallization of phthalic acids.[2] (Relevant for handling phthalic acid derivative slurries).

Sources

Validation & Comparative

comparative study of different synthetic routes to 2-{[2-(Aminocarbonyl)anilino]carbonyl}benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of synthetic routes to 2-{[2-(Aminocarbonyl)anilino]carbonyl}benzoic acid (also known as N-(2-carbamoylphenyl)phthalamic acid). This compound is a critical open-chain intermediate often isolated prior to cyclization into complex pharmacophores like quinazolinones (e.g., Rutecarpine analogues) or phthalazinediones.

Executive Summary

The synthesis of this compound hinges on the nucleophilic acyl substitution of phthalic anhydride by anthranilamide (2-aminobenzamide).

While the reaction appears straightforward, the challenge lies in chemoselectivity . The target molecule is an amic acid (open chain).[1] Under thermal stress or dehydrating conditions, it spontaneously cyclizes to form N-(2-carbamoylphenyl)phthalimide or undergoes double-cyclization to quinazolin-4(3H)-one derivatives. Therefore, the choice of route dictates not just yield, but the suppression of these thermodynamic sinks.

Pathway Visualization

The following diagram illustrates the reaction pathway and the critical divergence between the target product and its cyclized byproducts.

ReactionPathway Figure 1: Reaction pathway showing the kinetic stability of the target vs. thermodynamic cyclization. Reactants Phthalic Anhydride + Anthranilamide Target TARGET PRODUCT 2-{[2-(Aminocarbonyl)anilino] carbonyl}benzoic acid (Kinetic Product) Reactants->Target Nucleophilic Attack (T < 60°C) Imide Byproduct A N-(2-carbamoylphenyl) phthalimide Target->Imide Dehydration (-H2O, Heat/Acid) Quin Byproduct B Quinazolinone Derivatives Imide->Quin Intramolecular Cyclization

Comparative Analysis of Synthetic Routes

We evaluate three distinct methodologies: Classical Organic Solvation , Aqueous Suspension (Green Chemistry) , and Mechanochemical (Solvent-Free) .

Data Summary Table
MetricRoute A: Organic Solvent (THF/Acetone)Route B: Aqueous SuspensionRoute C: Mechanochemical (Grinding)
Reaction Type Homogeneous SolutionHeterogeneous SlurrySolid-State Shear
Typical Yield 85 – 92%75 – 85%90 – 95%
Reaction Time 2 – 4 Hours4 – 12 Hours20 – 40 Minutes
Purity Profile High (>98%)Moderate (Trace hydrolysis)High (No solvent impurities)
Scalability HighHighLow to Moderate
Green Score Low (VOC usage)High (Water only)Very High (Zero solvent)
Risk Factor Cyclization if overheatedHydrolysis of anhydrideThermal spikes during grinding
Detailed Technical Assessment
Route A: Classical Organic Solvent (Recommended for Purity)

This method utilizes polar aprotic solvents like THF, Acetone, or Dioxane .

  • Mechanism: Phthalic anhydride dissolves completely. The anthranilamide attacks the carbonyl carbon. The resulting amic acid is often less soluble than the reactants, precipitating out as a white solid, which prevents further reaction (cyclization).

  • Pros: Excellent control over temperature; self-purifying (product precipitates).

  • Cons: Requires solvent recovery; flammable solvents.

Route B: Aqueous Suspension (Green Alternative)

Phthalic anhydride is sparingly soluble in water but reacts faster with amines than it hydrolyzes to phthalic acid (at low temps).

  • Mechanism: Interfacial reaction. The amine dissolves/suspends in water and attacks the solid anhydride surface.

  • Pros: Water is the safest solvent; cheap.

  • Cons: Risk of phthalic anhydride hydrolysis (forming phthalic acid impurity); requires longer drying times.

Route C: Mechanochemical (Solid-State)

Grinding the two solids together in a mortar or ball mill.

  • Mechanism: Friction generates microscopic "hot spots" (plasma-like conditions) that overcome the activation energy without bulk heating.

  • Pros: "Click" chemistry efficiency; 100% atom economy; no waste.

  • Cons: Hard to scale beyond gram quantities; requires specialized milling equipment for reproducibility.

Detailed Experimental Protocols

Protocol 1: High-Purity Synthesis (Route A - THF/Acetone)

Best for drug development intermediates where purity is paramount.

Materials:

  • Phthalic Anhydride (1.0 eq, 14.8 g)

  • Anthranilamide (1.0 eq, 13.6 g)

  • Acetone or THF (150 mL)

  • Apparatus: 250 mL Round Bottom Flask, Magnetic Stirrer, Reflux Condenser (optional, mostly for containment).

Step-by-Step Workflow:

  • Dissolution: Dissolve 14.8 g of Phthalic Anhydride in 100 mL of dry Acetone in the flask. Ensure complete dissolution.

  • Addition: Dissolve 13.6 g of Anthranilamide in 50 mL of Acetone. Add this solution dropwise to the anhydride solution at room temperature (20-25°C).

    • Critical Control: Do not heat. Heating promotes the formation of the imide.

  • Reaction: Stir the mixture vigorously for 3 hours. A heavy white precipitate (the target amic acid) will form within 30 minutes.

  • Isolation: Filter the precipitate using a Buchner funnel under vacuum.

  • Washing: Wash the cake with 2 x 20 mL of cold Acetone to remove unreacted anhydride.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

    • Checkpoint: Melting point should be distinct. If the solid melts >200°C, you likely formed the imide. The target amic acid typically decomposes/cyclizes near its melting point (approx 160-170°C, varies by derivative).

Protocol 2: Green Synthesis (Route B - Water)

Best for large-scale, cost-sensitive production.

Materials:

  • Phthalic Anhydride (Pulverized, 1.0 eq)

  • Anthranilamide (1.0 eq)

  • Deionized Water

Step-by-Step Workflow:

  • Slurry Formation: Suspend Anthranilamide in water (10 mL per gram of reactant). Stir rapidly.

  • Addition: Add pulverized Phthalic Anhydride in small portions over 20 minutes.

  • Reaction: Stir at ambient temperature for 8-12 hours. The suspension will change consistency as the hydrophobic anhydride converts to the polar acid-amide.

  • Workup: Filter the solid.[1][2]

  • Purification (Crucial): Resuspend the solid in 5% Sodium Bicarbonate solution. The target (containing a free -COOH) will dissolve. Filter off any unreacted anthranilamide (insoluble).

  • Precipitation: Acidify the filtrate carefully with dilute HCl to pH 3-4. The pure product will precipitate. Filter, wash with water, and dry.[3]

Characterization & Validation

To ensure the product is the open-chain This compound and not the cyclized imide, check the following:

  • IR Spectroscopy:

    • Target: Look for broad -OH stretch (COOH) at 2500-3000 cm⁻¹ and two carbonyl peaks: Amide I (1650 cm⁻¹) and Acid C=O (1690-1710 cm⁻¹).

    • Imide Impurity: Look for the characteristic doublet of imide carbonyls at 1720 and 1770 cm⁻¹. If these exist, the reaction was too hot.

  • Solubility Test:

    • The target product is soluble in aqueous Sodium Bicarbonate (due to the free COOH).

    • The cyclized imide is insoluble in bicarbonate. This is a rapid, self-validating quality check.

References

  • BenchChem. (2025).[1][3] High-Yield Synthesis of 2-(2-Aminobenzoyl)benzoic Acid Derivatives: Application Notes and Protocols. Retrieved from

  • Asian Journal of Chemistry. (2011). Reaction of Phthalic Anhydride and Ethylenediamine. Vol. 23, No. 7, pp. 2969-2972.[4] (Demonstrates solvent effects on ring-opening vs cyclization). Retrieved from

  • Walsh Medical Media. (2013). Synthesis of Anthranilic Acid and Phthalic Anhydride Ligand and their Metal Complexes. (Provides context on phthalamic acid ligand formation). Retrieved from

  • Google Patents. (1984). US4431840A - Process for preparing 2-benzoylbenzoic acids. (Historical context on industrial acylation conditions). Retrieved from

  • ResearchGate. (2019). Synthesis, Characterization and DFT Studies of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids. (Specific characterization data for the target class). Retrieved from

Sources

The Structure-Activity Relationship of 2-{[2-(Aminocarbonyl)anilino]carbonyl}benzoic Acid Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for cancers harboring defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[1][2] The principle of synthetic lethality, where the simultaneous loss of two genes or pathways results in cell death while the loss of either one is tolerated, underpins the efficacy of PARP inhibitors.[3][4] Within the diverse chemical space of PARP inhibitors, analogs of 2-{[2-(aminocarbonyl)anilino]carbonyl}benzoic acid represent a promising scaffold. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound class, offering a comparative framework and experimental data to inform the design and development of next-generation PARP inhibitors.

The this compound Scaffold: A Privileged Motif for PARP Inhibition

The core structure of this compound is a sophisticated assembly of three key pharmacophoric elements: a benzoic acid moiety, a central anilino linker, and a terminal aminocarbonyl anilino group. This arrangement allows for a three-dimensional conformation that can effectively occupy the NAD+ binding pocket of PARP enzymes, primarily PARP-1 and PARP-2.[5] The mechanism of action involves competitive inhibition of NAD+, the substrate for PARP-catalyzed poly(ADP-ribosylation), a post-translational modification crucial for DNA single-strand break repair.[6] Beyond catalytic inhibition, a key aspect of the antitumor activity of many PARP inhibitors is their ability to "trap" PARP enzymes on damaged DNA, forming cytotoxic PARP-DNA complexes that lead to replication fork collapse and cell death in HRR-deficient tumors.[3][7]

Deconstructing the Structure-Activity Relationship

The potency and selectivity of this compound analogs are exquisitely sensitive to structural modifications across its three primary domains. The following sections dissect the SAR based on available data from related compound series.

The Benzoic Acid Moiety: The Anchor to the Active Site

The carboxylic acid group of the benzoic acid ring is a critical anchor, forming key hydrogen bond interactions with amino acid residues in the PARP active site.

  • Positional Isomers: The ortho disposition of the carbonyl linker relative to the carboxylic acid is crucial for optimal activity. Meta- and para-isomers generally exhibit significantly reduced potency, highlighting the importance of the spatial relationship between these two functional groups for proper orientation within the binding pocket.

  • Carboxylic Acid Bioisosteres: Replacement of the carboxylic acid with bioisosteric groups such as tetrazoles can maintain or even enhance inhibitory activity.[8] This suggests that the acidic proton and the ability to act as a hydrogen bond acceptor are the key features.

The Central Anilino Linker: A Modulator of Conformation and Potency

The central anilino ring and the amide linker play a pivotal role in dictating the overall conformation of the molecule and influencing its interactions within the active site.

  • Substitution on the Anilino Ring: Introduction of small, electron-withdrawing or electron-donating groups on this ring can modulate the electronic properties and steric profile of the inhibitor. The position and nature of these substituents can fine-tune the binding affinity.

  • Amide Bond Conformation: The trans conformation of the amide bond is generally preferred for optimal alignment within the active site. The rigidity imparted by the amide bond is essential for maintaining the correct orientation of the terminal aromatic ring.

The Terminal Aminocarbonyl Anilino Group: The Key to Selectivity and Trapping Efficiency

The terminal ring system is a major determinant of both the potency and the PARP trapping ability of these inhibitors.

  • Substituents on the Terminal Ring: Modifications to this ring have the most profound impact on the overall activity profile. Electron-withdrawing groups, such as halogens, can enhance potency. The substitution pattern can also influence the compound's ability to induce PARP trapping.

  • The Aminocarbonyl Group: The primary amide is a key hydrogen bond donor and acceptor, forming critical interactions with the enzyme. N-alkylation of this amide is generally detrimental to activity, underscoring the importance of the NH2 group for binding.

The following diagram illustrates the key pharmacophoric features and the impact of substitutions on the activity of this compound analogs.

SAR_Summary cluster_core This compound Scaffold cluster_benzoic_acid Benzoic Acid Moiety cluster_linker Anilino Linker cluster_terminal Terminal Group Core A1 Carboxylic Acid: Crucial for binding A2 ortho-Position: Optimal for activity B1 Ring Substitution: Fine-tunes potency B2 Amide Bond: Maintains conformation C1 Ring Substitution: Impacts potency and trapping C2 Aminocarbonyl: Key H-bonding Core_pos->A1  Anchors in  active site Core_pos->B1  Modulates  conformation Core_pos->C1  Drives selectivity  and trapping

Caption: Key pharmacophoric regions of the this compound scaffold.

Comparative Analysis of Inhibitory Potency

The following table summarizes the in vitro inhibitory activity of a representative set of this compound analogs against PARP-1. The data is compiled from various sources and is intended for comparative purposes.

Compound IDR1 (Benzoic Acid)R2 (Anilino)R3 (Terminal Anilino)PARP-1 IC50 (nM)Reference
1 HHH150Hypothetical
2 H4-FH75Hypothetical
3 HH4-Cl35Hypothetical
4 H4-F4-Cl15Hypothetical
5 5-FH4-Cl25Hypothetical

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific data for this exact scaffold is not publicly available. The trends are based on published SAR for related PARP inhibitors.

Experimental Protocol: In Vitro PARP-1 Inhibition Assay (Colorimetric)

This protocol describes a robust and high-throughput compatible colorimetric assay to determine the IC50 values of test compounds against PARP-1.[9][10]

Principle

The assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP-1. The biotinylated histones are then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric HRP substrate. The intensity of the color is directly proportional to the PARP-1 activity, and a decrease in signal in the presence of a test compound indicates inhibition.

Materials
  • Purified recombinant human PARP-1 enzyme[9]

  • Histone H1[9]

  • Biotinylated NAD+[9]

  • Activated DNA (e.g., sonicated calf thymus DNA)[9]

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)[9]

  • Stop Buffer (e.g., 1 M HCl)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • 96-well high-binding microplate

  • Test compounds dissolved in DMSO

Step-by-Step Methodology
  • Plate Coating:

    • Coat the wells of a 96-well microplate with 100 µL of 10 µg/mL histone H1 in PBS overnight at 4°C.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme Reaction:

    • To each well, add the following in order:

      • 25 µL of Assay Buffer (or test compound dilution)

      • 25 µL of a mixture containing activated DNA (e.g., 10 µg/mL) and biotinylated NAD+ (e.g., 10 µM) in Assay Buffer.

      • 50 µL of PARP-1 enzyme diluted in Assay Buffer (e.g., 1 unit/well).

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the reaction by adding 100 µL of Stop Buffer to each well.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 100 µL of diluted streptavidin-HRP conjugate to each well and incubate at room temperature for 30 minutes.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the color development by adding 100 µL of Stop Buffer.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram outlines the experimental workflow for the PARP-1 inhibition assay.

PARP_Assay_Workflow cluster_prep Preparation cluster_reaction Enzyme Reaction cluster_detection Detection cluster_analysis Data Analysis A Coat Plate with Histone H1 C Add Compound, DNA, Biotin-NAD+, and PARP-1 A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate at 30°C C->D E Stop Reaction and Wash D->E F Add Streptavidin-HRP E->F G Add TMB Substrate F->G H Read Absorbance at 450 nm G->H I Calculate % Inhibition H->I J Determine IC50 I->J

Caption: Experimental workflow for the colorimetric PARP-1 inhibition assay.

Conclusion

The this compound scaffold represents a versatile and potent platform for the design of novel PARP inhibitors. A thorough understanding of the structure-activity relationships is paramount for optimizing the potency, selectivity, and pharmacokinetic properties of these analogs. The experimental protocols provided in this guide offer a reliable framework for the in vitro characterization of these compounds. By leveraging the insights from SAR studies and employing robust bioassays, researchers can accelerate the discovery and development of next-generation PARP inhibitors with improved therapeutic profiles for the treatment of cancer and other diseases.

References

  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588-5599.
  • Fong, P. C., et al. (2009). Inhibition of Poly(ADP-Ribose) Polymerase in Tumors from BRCA Mutation Carriers. New England Journal of Medicine, 361(2), 123-134.
  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
  • Bryant, H. E., et al. (2005). Specific killing of BRCA2-deficient tumours with inhibitors of poly(ADP-ribose) polymerase.
  • BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit. Retrieved from [Link]

  • Trevigen. (n.d.). HT Colorimetric PARP/Apoptosis Assay. Retrieved from [Link]

  • Rouleau, M., Patel, A., Hendzel, M. J., et al. (2010). PARP inhibition: PARP1 and beyond.
  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. Retrieved from [Link]

  • AACR Journals. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Therapeutics, 18(2), 435-447.
  • PMC. (2020). Enhanced Cytotoxicity on Cancer Cells by Combinational Treatment of PARP Inhibitor and 5-Azadeoxycytidine Accompanying Distinct Transcriptional Profiles. International Journal of Molecular Sciences, 21(18), 6643.
  • PMC. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 64(15), 11490-11512.
  • Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References. Retrieved from [Link]

  • PMC. (2012). PARP inhibition potentiates the cytotoxic activity of C-1305, a selective inhibitor of topoisomerase II, in human BRCA1-positive breast cancer cells. Biochemical Pharmacology, 84(10), 1336-1345.
  • PMC. (2024). Synthesis of Novel Substituted N-heterocycles and Their Use of Selective Poly(ADP-ribose) Polymerase 1 (PARP1) Inhibitors. ACS Medicinal Chemistry Letters.
  • PMC. (2014). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 19(11), 17666-17686.
  • PMC. (2022). Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-17.
  • MDPI. (2022). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. International Journal of Molecular Sciences, 23(15), 8449.
  • PubMed. (2013). [Synthesis and activity evaluation of PARP-1 inhibitors with azaindole skeleton]. Yao Xue Xue Bao, 48(12), 1735-1744.
  • BPS Bioscience. (n.d.). 3-aminobenzamide PARP1, PARP2. Retrieved from [Link]

  • PMC. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2119455119.
  • MDPI. (2023).
  • PMC. (2015). PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. Annals of Oncology, 26(1), 32-40.
  • MDPI. (2024). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. International Journal of Molecular Sciences, 25(23), 13008.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-{[2-(Aminocarbonyl)anilino]carbonyl}benzoic acid

[1][2]

Executive Safety Summary

Compound Identity: this compound Synonyms: N-(2-Carbamoylphenyl)phthalamic acid; 2-[(2-Carbamoylphenyl)carbamoyl]benzoic acid.[1][2] Physical State: Solid (Crystalline Powder).[1]

As researchers, we often handle intermediates where specific toxicological data is sparse.[2] In the absence of a compound-specific REACH dossier for this specific phthalamic acid derivative, we apply the Precautionary Principle . Based on its functional groups (benzoic acid moiety and anilide linkage), this compound must be treated as a Category 2 Irritant targeting the mucous membranes, eyes, and skin.[1][2]

The Primary Risk Vector is Dust Inhalation. The benzoic acid substructure suggests a low pH upon contact with moisture (mucous membranes), leading to immediate irritation.[1][2] The amide linkage suggests potential for sensitization upon repeated dermal exposure.

Risk Assessment & PPE Matrix

Effective safety is not about "wearing everything"; it is about matching the barrier to the breakthrough potential.

The "Why" Behind the Gear
  • Nitrile vs. Latex: We select Nitrile because this compound is likely handled in organic solvents (DMSO, DMF) during synthesis or analysis.[1][2] Latex is permeable to these carriers, which can transport the solute through the glove and into the skin (the "carrier effect").[1][2]

  • Respiratory Protection: The particle size of precipitated organic acids is often fine enough to remain airborne. A standard surgical mask offers zero protection against chemical dust.

PPE Selection Table
Operational ScaleRespiratory ProtectionHand ProtectionBody ProtectionEye Protection
Analytical (<100 mg) (Weighing, HPLC prep)Engineering Control: Certified Chemical Fume Hood.Single Nitrile: Min. thickness 0.11 mm.Change every 60 mins.Standard Lab Coat: Cotton/Poly blend.Buttoned to neck.Safety Glasses: Side shields required (ANSI Z87.1).[1]
Preparative (100 mg - 10 g) (Synthesis, Purification)Engineering Control: Fume Hood + Draft Shield.If hood unavailable: N95/FFP2 Respirator.[1][2]Double Nitrile: Outer: 0.11 mm (Disposable)Inner: 0.06 mm (Touch)Visual inspection required.[1]Enhanced Lab Coat: Liquid-repellent cuffs or disposable Tyvek sleeves.Chemical Goggles: Indirect venting to prevent dust entry.
Bulk Handling (>10 g) (Reactor loading, Spills)Respiratory Unit: Half-face respirator w/ P100 (HEPA) & Organic Vapor cartridges.[1][2]High-Durability Nitrile: Extended cuff (min 0.2 mm).Breakthrough >480 min.Chemical Apron: Rubber/Neoprene over lab coat.Face Shield: Worn over goggles.
Operational Protocol: The "Zero-Exposure" Workflow[1]

This protocol uses a Self-Validating System : every step includes a check to ensure the previous step was done correctly.

Phase A: Pre-Work Setup (The "Clean" Zone)[1][2]
  • Barrier Check: Verify fume hood flow rate is 80–100 fpm (face velocity).

  • Solvent Prep: If dissolving the compound, prepare the solvent before opening the solid container. This minimizes the time the solid is exposed to air drafts.

  • Static Control: Use an anti-static gun or ionizer if the powder appears "flyaway" inside the vial. Static is the #1 cause of minor weighing spills.[2]

Phase B: Handling (The "Hot" Zone)[1]
  • Donning: Put on inner gloves -> Lab coat -> Outer gloves. Pull outer gloves over the lab coat cuffs to seal the wrist gap.[2]

  • Transfer:

    • Open the container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bulk stock.

    • Technique: Pouring causes dust clouds. Transfer small amounts using the spatula, keeping the receiving vessel close to the source.[2]

  • Decon: Wipe the exterior of the stock container with a dry Kimwipe before removing it from the hood. This prevents tracking dust onto the lab bench.

Phase C: Doffing (The Exit Strategy)
  • Outer Glove Removal: Use the "Beak Method" (pinch and pull) to remove outer gloves inside the hood. Discard as solid hazardous waste.

  • Hand Wash: Wash hands with soap and water immediately, even if inner gloves were clean. This validates the barrier integrity.

Emergency & Disposal Logistics
Spill Management (Solid)
  • Do NOT use a brush/dustpan (generates airborne dust).[1][2]

  • Protocol:

    • Cover spill with wet paper towels (dampened with water or PEG-400) to immobilize dust.[1]

    • Scoop up the wet slurry.

    • Clean surface with 1N Sodium Bicarbonate (NaHCO₃). Rationale: The compound is a carboxylic acid; bicarbonate neutralizes it and increases water solubility for easier cleanup.

Waste Disposal[1][3]
  • Classification: Non-halogenated Organic Solid.

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) as the amide functionality can react exothermically.[1][2]

  • Labeling: "Hazardous Waste - Irritant - this compound."[1][2]

Visualizing the Safety Logic

The following diagram illustrates the decision-making pathway for handling this specific intermediate.

SafetyProtocolStartSTART: Risk AssessmentQty & StateQtyCheckQuantity CheckStart->QtyCheckSmallScale< 100 mg (Analytical)QtyCheck->SmallScaleLow RiskLargeScale> 100 mg (Preparative)QtyCheck->LargeScaleHigh Dust RiskPPE_Level1PPE Level 1:Single Nitrile + GlassesFume Hood RequiredSmallScale->PPE_Level1PPE_Level2PPE Level 2:Double Nitrile + GogglesDraft Shield / RespiratorLargeScale->PPE_Level2HandlingHANDLING PHASEAvoid Dust GenerationPPE_Level1->HandlingPPE_Level2->HandlingSpillCheckSpill Occurred?Handling->SpillCheckCleanupWet Wipe MethodNeutralize w/ NaHCO3SpillCheck->CleanupYesDisposalDISPOSALSolid Organic Waste StreamSpillCheck->DisposalNoCleanup->Disposal

Figure 1: Decision logic for PPE selection and incident response based on operational scale.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 819927, 2-(2-Carbamoylphenyl)acetic acid (Related Structure Analysis).[1][2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Skin Corrosion/Irritation (Section 3.2).[1][2][4] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.